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  • Product: 5-Methyl-1-undecene
  • CAS: 146919-79-1

Core Science & Biosynthesis

Foundational

Physical and Thermodynamic Characterization of 5-Methyl-1-undecene: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the precise characterization of hydrocarbon intermediates is foundational to downstream synthetic success. 5-Methyl-1-undecene (CAS: 74630-38-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise characterization of hydrocarbon intermediates is foundational to downstream synthetic success. 5-Methyl-1-undecene (CAS: 74630-38-9) is a branched terminal alkene frequently utilized as a critical precursor in the total synthesis of complex natural products, including agricultural pheromones (e.g., for the coffee leaf miner moth, Perileucoptera coffeella)[1] and specialized lipid nanoparticles.

This whitepaper provides an in-depth analysis of the physical and thermodynamic properties of 5-methyl-1-undecene. By synthesizing computational models, predictive thermodynamics, and robust experimental protocols, this guide serves as an authoritative reference for integrating this unique branched alkene into advanced chemical workflows.

Chemical Identity and Physical Properties

5-Methyl-1-undecene is a C₁₂H₂₄ isomer characterized by a terminal double bond and a methyl branch at the C5 position[2][3]. The terminal olefin provides a highly reactive site for hydroboration, epoxidation, and cross-metathesis, while the aliphatic tail and methyl branch confer significant lipophilicity (LogP = 5.9)[3][4].

Because experimental physical data for highly specific branched isomers can be sparse in primary literature, properties such as boiling point and density are often extrapolated from their linear counterparts (e.g., 1-dodecene, which boils at ~213 °C)[5][6]. The introduction of a methyl branch typically disrupts molecular packing and reduces intermolecular van der Waals forces, slightly lowering the boiling point and density relative to the linear isomer.

Table 1: Chemical Identity and Physical Properties
PropertyValueSource / Methodology
IUPAC Name 5-methylundec-1-enePubChem[3]
CAS Registry Number 74630-38-9 / 146919-79-1NIST WebBook / PubChem[2][3]
Molecular Formula C₁₂H₂₄Structural Derivation[2]
Molecular Weight 168.32 g/mol PubChem[3]
Exact Mass 168.1878 DaPubChem[3]
LogP (XLogP3-AA) 5.9Computed (PubChem)[3]
Estimated Boiling Point ~208–212 °CExtrapolated from 1-dodecene[5]
Estimated Density ~0.75–0.76 g/cm³Extrapolated from 1-dodecene[7][8]

Synthesis and Structural Validation

The synthesis of highly pure 5-methyl-1-undecene requires stereoselective and regioselective control. A proven methodology involves the catalytic cross-coupling of a Grignard reagent with an alkyl tosylate[1][9].

Mechanistic Causality: The coupling of pentylmagnesium bromide with the tosylate of 2-methylhex-5-en-1-ol is catalyzed by lithium tetrachlorocuprate(II) ( Li2​CuCl4​ )[1][9]. Standard Grignard reactions with alkyl electrophiles often suffer from sluggish kinetics and competing β -hydride elimination, leading to unwanted alkene byproducts. The Li2​CuCl4​ catalyst facilitates a radical-mediated oxidative addition pathway that drastically improves the yield of the target branched alkene while preserving the integrity of the terminal double bond[9].

Synthesis A 2-methylhex-5-en-1-ol (Starting Material) B Tosylate Intermediate A->B Tosyl Chloride, NEt3, CH2Cl2 D 5-methyl-1-undecene (Target Product) B->D Li2CuCl4 (cat), THF, -20°C C Pentylmagnesium bromide (Grignard Reagent) C->D Cross-Coupling

Figure 1: Catalytic cross-coupling synthesis pathway of 5-methyl-1-undecene.

Thermodynamic Properties & Predictive Modeling

In drug development and chemical engineering, understanding the thermodynamics of a precursor is vital for scaling up reactions (e.g., calculating heat loads for reactors). When empirical thermodynamic data is unavailable, Benson Group Additivity (BGA) is the gold standard for estimating gas-phase thermochemistry[10][11][12].

BGA calculates the standard enthalpy of formation ( ΔHf∘​ ), entropy ( S∘ ), and heat capacity ( Cp​ ) by summing the contributions of individual structural groups within the molecule[12]. For 5-methyl-1-undecene, the molecule is deconstructed into:

  • One terminal alkene group: Cd​H2​=Cd​H

  • One methine branch point: CH(C)3​

  • Multiple methylene groups: CH2​(C)2​

  • Two terminal methyl groups: CH3​(C)

Table 2: Estimated Thermodynamic Parameters
Thermodynamic ParameterEstimated ValueEstimation Methodology
Standard Enthalpy of Formation ( ΔHf∘​ ) -165 to -175 kJ/molBenson Group Additivity[11][12]
Standard Entropy ( S∘ ) ~ 480 J/(mol·K)Benson Group Additivity[12]
Heat of Vaporization ( ΔHvap​ ) ~ 45 - 50 kJ/molTrouton's Rule / Group Additivity

Experimental Protocols for Characterization

To transition from predictive models to empirical certainty, researchers must employ self-validating analytical frameworks. The following protocols detail how to experimentally verify the physical and thermodynamic properties of synthesized 5-methyl-1-undecene.

Workflow Start Synthesized 5-methyl-1-undecene GCMS GC-MS Analysis (Purity & Structure) Start->GCMS Aliquot 1 DSC DSC / TGA (Thermodynamic Profiling) Start->DSC Aliquot 2 Data Data Synthesis & Thermodynamic Validation GCMS->Data Purity > 99% DSC->Data Heat Capacity & Vaporization

Figure 2: Self-validating experimental workflow for thermodynamic characterization.

Protocol 1: Determination of Heat of Vaporization ( ΔHvap​ ) via DSC

Differential Scanning Calorimetry (DSC) provides direct measurement of endothermic phase transitions.

  • Sample Preparation: Weigh 5–10 mg of 5-methyl-1-undecene into an aluminum hermetic pan with a pinhole lid (to allow vapor escape). Prepare an identical empty pan as the reference.

  • Baseline Calibration: Run a blank baseline scan from 25 °C to 250 °C at a heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality & Trustworthiness: This step establishes the thermal inertia of the system. Subtracting this baseline ensures that subsequent endothermic signals are solely attributable to the sample, creating a self-validating data loop.

  • Sapphire Standardization: Run a highly characterized sapphire disk under identical conditions to calculate the exact cell constant for heat capacity ( Cp​ ) derivation.

  • Sample Analysis: Subject the sample to the thermal program. Record the endothermic heat flow.

  • Data Integration: Integrate the area under the endothermic vaporization peak (anticipated around 208–212 °C) to determine the experimental ΔHvap​ .

Protocol 2: Structural Validation via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) confirms the absence of internal alkene isomers (which form via unwanted double-bond migration).

  • Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade hexane. Add 1-decene as an internal standard (IS) at 0.5 mg/mL.

  • Injection: Inject 1 µL into the GC-MS operating in split mode (50:1).

  • Chromatographic Separation: Utilize a non-polar HP-5MS capillary column. Program the oven: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Causality & Trustworthiness: The non-polar stationary phase separates hydrocarbons based strictly on boiling point and dispersive interactions. This effectively resolves the branched 5-methyl-1-undecene from any unreacted linear precursors or structural isomers.

  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Confirm the molecular ion peak ( M+ = 168 m/z) and characteristic fragmentation patterns (e.g., loss of the methyl or allyl radical).

References

  • National Institute of Standards and Technology (NIST) . "1-Undecene, 5-methyl-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 522550, 5-Methyl-1-undecene". PubChem. Available at:[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 8183, 1-Dodecene". PubChem. Available at: [Link]

  • Zheng, Y., et al. "Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa (Hulst) and Discovery of Cross-Species Attraction in Semiothisa cinerearia (Bremer & Grey)". Toxins (MDPI), 2022. Available at:[Link]

  • Gillis, R. J., et al. "Detailed Kinetic Modeling for the Pyrolysis of a Jet A Surrogate". Energy & Fuels (ACS Publications), 2022. Available at:[Link]

  • Zhang, K., et al. "The influence of thermochemistry on the reactivity of propane, the pentane isomers and n-heptane in the low temperature regime". OSTI.GOV, 2021. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-methyl-1-undecene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methyl-1-undecene, a branched-chain olefin with potential applications in organic synthesis and as a structural motif in medicinal chemistry. This document is i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 5-methyl-1-undecene, a branched-chain olefin with potential applications in organic synthesis and as a structural motif in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, safe handling, synthesis, and relevance in the context of drug design.

Chemical Identity and Physicochemical Properties

5-methyl-1-undecene is a long-chain aliphatic hydrocarbon characterized by a methyl group at the 5-position and a terminal double bond. Its unique structure imparts specific physical and chemical properties relevant to its handling and reactivity.

CAS Registry Number: 74630-38-9[1][2]

The physicochemical properties of 5-methyl-1-undecene are summarized in the table below. It is important to note that some of these values are estimated based on its structure, as extensive experimental data for this specific compound is not widely published.

PropertyValueSource
Molecular Formula C12H24[2]
Molecular Weight 168.32 g/mol [2]
Appearance Colorless liquid (presumed)
Boiling Point 207.3°C (estimate)[3]
Melting Point -38.4°C (estimate)[3]
Density 0.7761 g/cm³ (estimate)[3]
Solubility Insoluble in water
Refractive Index 1.4260 (estimate)[3]
LogP 4.55910[3]

Safety Data Sheet (SDS) and Safe Handling

Hazard Identification
  • Flammability: As an aliphatic hydrocarbon, 5-methyl-1-undecene is expected to be a combustible liquid. Vapors may form flammable mixtures with air.

  • Health Hazards:

    • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[4][5][8][9] Prolonged or repeated skin contact can lead to defatting and dermatitis.[6][7]

    • Respiratory Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and drowsiness.[8]

    • Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which may cause chemical pneumonitis and can be fatal.[5][9]

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to safety is crucial when handling 5-methyl-1-undecene. The following diagram illustrates the hierarchy of controls.

Safety_Precautions_for_5_methyl_1_undecene cluster_Engineering_Controls Engineering Controls cluster_Administrative_Controls Administrative Controls cluster_PPE Personal Protective Equipment (PPE) Fume_Hood Work in a well-ventilated chemical fume hood. Training Ensure proper training on handling flammable liquids and chemical hazards. Labeling Clearly label all containers. Training->Labeling Gloves Wear chemically resistant gloves (e.g., nitrile). Goggles Use chemical safety goggles. Gloves->Goggles Lab_Coat Wear a flame-resistant lab coat. Goggles->Lab_Coat Handling_Procedure Safe Handling of 5-methyl-1-undecene Handling_Procedure->Fume_Hood Primary Control Handling_Procedure->Training Procedural Control Handling_Procedure->Gloves Personal Protection

Caption: Hierarchy of safety controls for handling 5-methyl-1-undecene.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of explosive peroxides, a known hazard for many alkenes upon prolonged exposure to air.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Synthesis and Reactivity

The synthesis of 5-methyl-1-undecene can be achieved through established organic chemistry methodologies. A plausible and efficient synthetic route is the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.[11][12][13][14]

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 5-methyl-1-undecene, the logical disconnection points to 2-octanone and a methylidene phosphorus ylide.

Wittig_Synthesis_of_5_methyl_1_undecene 2_Octanone 2-Octanone Product 5-methyl-1-undecene 2_Octanone->Product + Ylide Methyltriphenylphosphonium ylide Ylide->Product + Byproduct Triphenylphosphine oxide Product->Byproduct &

Caption: Wittig reaction for the synthesis of 5-methyl-1-undecene.

Experimental Protocol: Synthesis of 5-methyl-1-undecene via Wittig Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Octanone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks, dropping funnel, magnetic stirrer, and other standard glassware for anhydrous reactions.

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel. The appearance of a characteristic orange-red color indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Reaction with 2-Octanone:

    • Dissolve 2-octanone in a small amount of anhydrous THF.

    • Slowly add the 2-octanone solution to the ylide suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired 5-methyl-1-undecene and triphenylphosphine oxide as a byproduct.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the pure 5-methyl-1-undecene.

Reactivity

The reactivity of 5-methyl-1-undecene is primarily dictated by its terminal alkene functional group. It can undergo a variety of addition reactions, including:

  • Hydrogenation: Reduction of the double bond to form 5-methylundecane.

  • Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

  • Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

  • Oxidation: Cleavage of the double bond with strong oxidizing agents (e.g., ozone, KMnO4) or epoxidation with peroxy acids.

Relevance in Drug Discovery and Development

While 5-methyl-1-undecene itself is not a therapeutic agent, the incorporation of methylated aliphatic chains is a significant strategy in drug design. The methyl group, often referred to as a "magic methyl," can have profound effects on a molecule's pharmacological profile.

The "Magic Methyl" Effect

The introduction of a methyl group can influence a drug candidate's properties in several ways:

  • Increased Potency and Selectivity: A methyl group can enhance the binding affinity of a molecule to its target protein by filling a hydrophobic pocket, leading to increased potency. It can also introduce steric hindrance that disfavors binding to off-target proteins, thereby improving selectivity.

  • Modulation of Physicochemical Properties: Methylation generally increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Improved Metabolic Stability: A methyl group can block a site of metabolism on a drug molecule, preventing its breakdown by metabolic enzymes (e.g., cytochrome P450s). This can increase the drug's half-life and oral bioavailability.

The following diagram illustrates the key impacts of the "magic methyl" effect in drug development.

Magic_Methyl_Effect Magic_Methyl Introduction of a Methyl Group ('Magic Methyl') Potency Increased Potency and Selectivity Magic_Methyl->Potency ADME Modulation of ADME Properties Magic_Methyl->ADME Metabolism Improved Metabolic Stability Magic_Methyl->Metabolism Hydrophobic_Interactions Fills hydrophobic pockets in target protein. Potency->Hydrophobic_Interactions Mechanism Lipophilicity Increases lipophilicity, affecting absorption and distribution. ADME->Lipophilicity Mechanism Metabolic_Blocking Blocks sites of enzymatic degradation. Metabolism->Metabolic_Blocking Mechanism

Caption: The "Magic Methyl" effect in drug discovery.

Potential Applications of 5-methyl-1-undecene

As a building block, 5-methyl-1-undecene can be used to synthesize more complex molecules with long, branched aliphatic chains. In the context of drug development, such motifs can be incorporated into lead compounds to explore the impact of lipophilicity and steric bulk on biological activity. The terminal double bond also serves as a versatile handle for further functionalization.

Conclusion

5-methyl-1-undecene is a valuable chemical for synthetic and medicinal chemists. This guide has provided a detailed overview of its properties, safe handling procedures, a plausible synthetic route, and its potential relevance in drug discovery. A thorough understanding of these aspects is essential for its effective and safe utilization in a research and development setting.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522550, 5-Methyl-1-undecene. Retrieved from [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1–157). John Wiley & Sons, Ltd.
  • Organometallics in Synthesis: A Manual. (2002). (M. Schlosser, Ed.). John Wiley & Sons, Ltd.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a representative aliphatic hydrocarbon SDS on the Sigma-Aldrich website.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methyl-1-undecene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-undecen-5-ol. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methyl-1-undecene — Chemical Substance Information. Retrieved from [Link]

  • Taylor, M. D., et al. (2015). Characterization of the toxicological hazards of hydrocarbon solvents. Critical Reviews in Toxicology, 45(4), 273-359. [Link]

  • LookChem. (n.d.). 4-Methyl-1-undecene. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of (E)-5-Undecene. Retrieved from a representative technical guide on the BenchChem website.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Aliphatic. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Undecene, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CDC Stacks. (2012). Aliphatic Hydrocarbons. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Undecene, 5-methyl- (CAS 74630-38-9). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Identification of Novel Branched Alkenes in Biological Volatiles: A Workflow for 5-Methyl-1-undecene

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic discovery and characterization of novel, naturally occurring volatile organic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic discovery and characterization of novel, naturally occurring volatile organic compounds (VOCs), with a specific focus on branched alkenes. We will use 5-methyl-1-undecene as a model analyte to construct a comprehensive analytical framework. While the natural occurrence of this specific isomer is not yet established in published literature, branched hydrocarbons are pivotal in the chemical ecology of many organisms, particularly insects, where they serve as semiochemicals that mediate behaviors like mating and species recognition.[1]

This guide is therefore designed as a roadmap for discovery. It details the necessary protocols, from sample collection to definitive structural elucidation, required to isolate and identify previously uncharacterized compounds like 5-methyl-1-undecene from complex biological matrices.

Section 1: Target Compound Profile: 5-Methyl-1-undecene

A thorough understanding of the analyte's physicochemical properties is the foundation of any analytical method development. These properties dictate choices in sample preparation, chromatographic separation, and detection. The key identifiers and computed properties for 5-methyl-1-undecene are summarized below.

PropertyValueSource
IUPAC Name 5-methylundec-1-ene[2]
Molecular Formula C₁₂H₂₄[2][3]
Molecular Weight 168.32 g/mol [2][3]
CAS Number 146919-79-1[2]
InChIKey HNWYNXVFBLSLQE-UHFFFAOYSA-N[3]
Computed XLogP3 5.9[2]
Boiling Point 206°C (Predicted)[4]

Table 1: Key physicochemical properties and identifiers for 5-methyl-1-undecene.

The structure, featuring a C12 backbone with a methyl group at the C-5 position and a terminal double bond, suggests moderate volatility, making it an ideal candidate for analysis by gas chromatography. Its non-polar nature guides the selection of extraction solvents and GC column stationary phases.

Section 2: A Framework for Discovery: From Organism to Identification

The search for novel volatile compounds is a multi-step process that demands meticulous technique and logical validation at each stage. The workflow presented here is a self-validating system, ensuring that data acquired at each step informs and refines the next, leading to a high-confidence identification.

Discovery_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Screening & Tentative ID cluster_2 Confirmation & Validation cluster_3 Biological Function Sample Biological Sample (e.g., Insect Gland, Plant Tissue) Extraction Volatile Extraction (SPME / Solvent) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS LibrarySearch Mass Spectral Library Search (e.g., NIST) GCMS->LibrarySearch RI_Calc Retention Index (RI) Calculation GCMS->RI_Calc CoInjection Co-injection & Comparative Analysis (GC-MS, GCxGC) GCMS->CoInjection TentativeID Tentative Identification (Candidate Structure) LibrarySearch->TentativeID RI_Calc->TentativeID Synthesis Chemical Synthesis of Authentic Standard TentativeID->Synthesis Synthesis->CoInjection ConfirmedID Confirmed Structure CoInjection->ConfirmedID GCEAD GC-EAD / Bioassays ConfirmedID->GCEAD Function Determine Biological Role (e.g., Pheromone, Allomone) GCEAD->Function

Workflow for discovery and validation of novel natural volatiles.

Section 3: Sample Collection & Volatile Extraction Protocols

The choice of extraction method is critical and depends on the nature of the biological sample and the target analyte's volatility. The objective is to efficiently trap the compound of interest while minimizing contamination from the matrix.

Protocol 3.1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, non-destructive technique ideal for screening the volatile profile of live organisms or delicate tissues. It concentrates analytes from the headspace onto a coated fiber, which is then directly desorbed into the GC injector.

Causality: This method is chosen for its sensitivity in detecting trace-level volatiles without introducing solvent artifacts, preserving the natural blend of emitted compounds.

Step-by-Step Methodology:

  • Sample Preparation: Place the biological sample (e.g., live insect, excised pheromone gland, or plant tissue) into a glass vial (2-20 mL, depending on sample size).

  • Vial Sealing: Immediately seal the vial with a screw cap fitted with a PTFE/silicone septum.

  • Equilibration: Allow the sample to equilibrate for a defined period (e.g., 30-60 minutes) to allow volatiles to accumulate in the headspace. Gentle heating (e.g., 40-60°C) can be applied to increase the volatilization of less volatile compounds.

  • SPME Fiber Exposure: Manually or with an autosampler, expose the SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) for non-polar compounds) to the headspace by piercing the septum. Do not allow the fiber to touch the sample.

  • Extraction: Keep the fiber exposed for a predetermined time (e.g., 30-60 minutes) to allow for analyte adsorption. This step must be optimized for the specific application.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes onto the analytical column.

Protocol 3.2: Solvent Extraction

This classic method is suitable for higher-concentration analytes or when the pheromone gland or tissue can be easily dissected and sacrificed. It provides a concentrated extract that can be archived and re-analyzed.

Causality: Solvent extraction is chosen when a larger quantity of extract is needed for multiple analyses or when the target compounds are less volatile and not easily sampled by SPME. The choice of a non-polar solvent like hexane is critical for selectively dissolving hydrocarbons.

Step-by-Step Methodology:

  • Tissue Dissection: Carefully dissect the target tissue (e.g., insect abdominal tip containing pheromone glands) under a microscope.

  • Extraction: Place the dissected tissue into a 1.5 mL glass vial containing a small volume (e.g., 50-100 µL) of high-purity, glass-distilled hexane.

  • Incubation: Allow the tissue to extract for a period ranging from 30 minutes to several hours at room temperature. Gentle agitation can improve efficiency.

  • Extract Transfer: Carefully remove the tissue from the vial. The remaining solvent now contains the extracted VOCs.

  • Concentration (Optional): If necessary, the extract can be concentrated by gently blowing a stream of purified nitrogen over the solvent surface. Avoid complete evaporation.

  • Analysis: Inject 1-2 µL of the final extract into the GC-MS for analysis.

FeatureHS-SPMESolvent Extraction
Principle Adsorption from HeadspaceDissolution in Solvent
Solvent Use Solvent-freeRequires high-purity solvent
Sample Type Live organisms, delicate tissuesDissected glands, robust tissues
Destructive? NoYes
Sensitivity High (for volatiles)Moderate to High
Best For Screening, profiling natural emissionsQuantitative analysis, less volatile compounds

Table 2: Comparison of primary volatile sampling techniques.

Section 4: Analytical Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for separating and identifying individual components within a complex volatile mixture.[5] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the eluted molecules, generating a unique mass spectrum that serves as a chemical fingerprint.

Self-Validating System: The combination of a compound's retention time (and calculated Retention Index) with its mass spectrum provides two orthogonal data points, dramatically increasing the confidence of identification compared to either technique alone.

Protocol 4.1: GC-MS Analysis of Volatile Extracts

The following parameters are a robust starting point for the analysis of C10-C20 hydrocarbons and should be optimized for the specific instrument and application.

ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, reliable platform.
MS System Agilent 5977B or equivalentProvides high-quality electron ionization spectra.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column, ideal for separating hydrocarbons based on boiling point and branching.
Injection Mode Splitless (for trace analysis)Ensures maximum transfer of analyte to the column for highest sensitivity.
Inlet Temp. 250°CEnsures rapid volatilization/desorption of analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A general-purpose program that effectively separates compounds across a wide volatility range.
MS Source Temp. 230°CStandard temperature for stable ionization.
MS Quad Temp. 150°CStandard temperature for stable mass filtering.
Ionization Energy 70 eVStandard energy to produce reproducible fragmentation patterns for library matching.
Scan Range 35-400 m/zCaptures the molecular ion and key fragments of typical semiochemicals while avoiding low-mass interference.

Table 3: Recommended starting parameters for GC-MS analysis.

Identification Procedure:

  • Data Acquisition: Analyze the sample using the parameters above.

  • Peak Integration: Integrate all significant chromatographic peaks in the total ion chromatogram (TIC).

  • Mass Spectrum Analysis: For each peak, compare the acquired mass spectrum against a reference library like the NIST Mass Spectral Library.[3] A high match factor (>800/1000) suggests a potential identity.

  • Retention Index (RI) Calculation: Analyze a homologous series of n-alkanes under the exact same conditions. Calculate the Kovats Retention Index for the unknown peak. Compare this experimental RI to literature values for the candidate compounds identified in the library search. A close match provides strong confirmatory evidence.

  • Confirmation: The ultimate confirmation requires a comparison of both the mass spectrum and retention time with an authentic, chemically synthesized standard of 5-methyl-1-undecene, analyzed on the same instrument.

Section 5: Hypothetical Biosynthesis and Functional Characterization

While the specific pathway for 5-methyl-1-undecene is unconfirmed, we can propose a scientifically plausible route based on established knowledge of insect hydrocarbon biosynthesis.[6][7]

Proposed Biosynthetic Pathway

Methyl-branched hydrocarbons in insects typically arise from modifications of the fatty acid synthase (FAS) pathway.[7] The methyl branch is introduced via the substitution of a malonyl-CoA extender unit with a methylmalonyl-CoA unit during chain elongation.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA (C2 Primer) fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA (C2 Extender) malonyl_coa->fas x3 methylmalonyl_coa Methylmalonyl-CoA (C3 Extender) methylmalonyl_coa->fas x1 methyl_c12_acid 5-Methyl Dodecanoic Acid Precursor fas->methyl_c12_acid elongase Elongase Enzymes desaturase Desaturase (Δ¹¹ or other) elongase->desaturase reductive_decarb Reductive/ Decarboxylative Enzymes (P450) desaturase->reductive_decarb final_product 5-Methyl-1-undecene reductive_decarb->final_product c12_acid Dodecanoic Acid Precursor (C12) methyl_c12_acid->elongase Further Elongation (if needed) methyl_c12_acid->desaturase alkene_precursor 5-Methyl-1-undecenoyl-CoA

Hypothetical biosynthesis of 5-methyl-1-undecene in an insect oenocyte.

This proposed pathway begins with an Acetyl-CoA primer. The FAS complex incorporates three standard malonyl-CoA units and one methylmalonyl-CoA unit at the correct position to create the C-5 methyl branch. Subsequent enzymatic steps, including desaturation to introduce the double bond and a final reductive decarbonylation or decarboxylation step, would yield the final 5-methyl-1-undecene product.[6]

Functional Characterization: GC-Electroantennographic Detection (GC-EAD)

Once a novel compound is identified and synthesized, its biological relevance must be tested. GC-EAD is a powerful technique that directly measures the response of an insect's antenna (its primary olfactory organ) to compounds as they elute from the GC column. A simultaneous response from the antenna's nerve cells and the GC's detector (e.g., FID) for a specific peak provides strong evidence that the compound is biologically active for that insect species.

Conclusion

The discovery of novel natural products is a challenging yet rewarding endeavor that pushes the boundaries of analytical chemistry and biology. This guide has outlined a rigorous, multi-faceted workflow for the identification, confirmation, and characterization of rare branched alkenes, using 5-methyl-1-undecene as a model. By integrating robust extraction techniques, high-resolution GC-MS analysis, and logical validation against synthetic standards, researchers are well-equipped to uncover the vast, untapped chemical vocabulary of the natural world. This framework not only enables the potential discovery of 5-methyl-1-undecene in a biological context but also serves as a universal template for the characterization of other unknown volatile semiochemicals.

References

  • BenchChem. (2025). GC-MS Analysis of Pheromone Gland Extracts. BenchChem Application Note.
  • BenchChem. (2025). The Evolutionary Significance of Branched Alkanes in Insects: A Technical Guide. BenchChem Technical Guide.
  • National Institute of Standards and Technology. (n.d.). 1-Undecene, 5-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved March 24, 2026, from [Link]

  • Blomquist, G. J., & Ginzel, M. D. (Eds.). (2021). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.
  • Ginzel, M. D., & Blomquist, G. J. (2016). Insect Hydrocarbons: Biochemistry and Chemical Ecology. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522550, 5-Methyl-1-undecene. PubChem. Retrieved March 24, 2026, from [Link].

Sources

Exploratory

An In-depth Technical Guide on the Toxicity and Environmental Impact of 5-methyl-1-undecene

This guide provides a comprehensive technical overview of the available data and predictive assessments concerning the toxicity and environmental impact of 5-methyl-1-undecene (CAS No: 146919-79-1).[1] Intended for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the available data and predictive assessments concerning the toxicity and environmental impact of 5-methyl-1-undecene (CAS No: 146919-79-1).[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes existing information on structurally related substances to forecast the toxicological and ecotoxicological profile of 5-methyl-1-undecene, a branched C12 alpha-olefin. Due to the limited direct experimental data on this specific compound, a read-across approach based on the principles of chemical categorization is employed.

Physicochemical Properties and Environmental Fate Prediction

Understanding the fundamental chemical and physical properties of 5-methyl-1-undecene is critical for predicting its environmental distribution and biological interactions. With a molecular formula of C12H24 and a molecular weight of 168.32 g/mol , its structure suggests a non-polar nature with low water solubility and a potential for partitioning into organic media.[1]

PropertyPredicted/Measured ValueSource
Molecular FormulaC12H24PubChem[1]
Molecular Weight168.32 g/mol PubChem[1]
CAS Number146919-79-1PubChem[1]
Boiling PointData not available
Water SolubilityLow (predicted)
Log P (Octanol-Water Partition Coefficient)High (predicted)

The branched nature of the aliphatic chain in 5-methyl-1-undecene may influence its environmental degradation. While linear alpha-olefins are generally considered biodegradable, the presence of branching can sometimes hinder the rate of microbial breakdown.[2] However, studies on the biodegradation of alkenes suggest that microbial communities can adapt to utilize such compounds.[3]

Environmental Fate of 5-methyl-1-undecene cluster_environment Environment cluster_degradation Degradation Pathways Air Air Photo-oxidation Photo-oxidation Air->Photo-oxidation Atmospheric Oxidants Water Water Sediment Sediment Water->Sediment Partitioning Biodegradation Biodegradation Water->Biodegradation Microbial Action Soil Soil Soil->Sediment Runoff Soil->Biodegradation Microbial Action 5-methyl-1-undecene 5-methyl-1-undecene 5-methyl-1-undecene->Air Volatility 5-methyl-1-undecene->Water Low Solubility 5-methyl-1-undecene->Soil Adsorption

Caption: Predicted environmental distribution and degradation pathways for 5-methyl-1-undecene.

Mammalian Toxicity Assessment (Read-Across Approach)

Acute Toxicity

Based on screening-level tests for several alpha-olefins (1-hexene, 1-octene, 1-decene, 1-dodecene, and 1-tetradecene), the acute oral, dermal, and inhalation toxicity is expected to be low.[4] Inhalation of high concentrations of olefin vapors may lead to headaches, dizziness, and nausea.[7]

Skin and Eye Irritation

Higher olefins are generally considered to be slightly irritating to the skin and eyes.[4][7] Prolonged or repeated skin contact can lead to defatting, resulting in irritation and dermatitis.[7]

Sensitization

Alpha-olefins have not been shown to be skin sensitizers.[7]

Repeated Dose Toxicity

Subchronic oral toxicity studies in rats with various higher olefins (C8 to C18, including branched isomers) have generally shown limited and non-adverse effects, even at high doses.[5][6] Observed effects in some studies included male rat-specific kidney damage (alpha-2u-globulin nephropathy), which is not considered relevant to humans, and liver hypertrophy.[5][6] The No-Observed-Adverse-Effect Level (NOAEL) in these studies was often the highest dose tested.[5][6]

Genotoxicity and Carcinogenicity

Screening-level tests on five alpha-olefins indicated no genotoxic potential.[4] There is no evidence to suggest that 5-methyl-1-undecene would be carcinogenic.

Toxicological Profile Summary cluster_endpoints Toxicological Endpoints (Read-Across) 5-methyl-1-undecene 5-methyl-1-undecene Acute Toxicity Acute Toxicity 5-methyl-1-undecene->Acute Toxicity Low Concern Irritation Irritation 5-methyl-1-undecene->Irritation Slight Sensitization Sensitization 5-methyl-1-undecene->Sensitization Not Expected Repeated Dose Toxicity Repeated Dose Toxicity 5-methyl-1-undecene->Repeated Dose Toxicity Low Concern Genotoxicity Genotoxicity 5-methyl-1-undecene->Genotoxicity Not Expected Carcinogenicity Carcinogenicity 5-methyl-1-undecene->Carcinogenicity Not Expected

Caption: Summary of the predicted toxicological profile of 5-methyl-1-undecene based on a read-across approach.

Environmental Impact Assessment

The environmental risk of 5-methyl-1-undecene is determined by its potential for persistence, bioaccumulation, and toxicity to aquatic organisms.

Biodegradation

While the branched structure of 5-methyl-1-undecene may slow its biodegradation compared to linear analogues, it is not expected to be persistent in the environment.[2] Microorganisms are known to degrade a wide variety of hydrocarbon structures, including alkenes.[3]

Bioaccumulation

Due to its predicted high Log P, 5-methyl-1-undecene has the potential to bioaccumulate in aquatic organisms. However, this is likely to be offset by metabolic transformation, reducing the overall bioaccumulation potential.

Ecotoxicity

Acute aquatic toxicity studies on linear alpha-olefins such as 1-hexene and 1-octene show that they can be toxic to aquatic life, with LC50/EC50 values below their water solubility.[4] Chronic aquatic toxicity may also be a concern for some alpha-olefins.[4] Given the lack of specific data for 5-methyl-1-undecene, it should be considered as potentially harmful to aquatic organisms.

Ecotoxicity EndpointPredicted EffectBasis (Read-Across)
Acute Fish ToxicityPotentially ToxicData on C6-C12 alpha-olefins[4]
Acute Invertebrate ToxicityPotentially ToxicData on C6-C12 alpha-olefins[4]
Algae ToxicityPotentially ToxicData on C6-C12 alpha-olefins[4]

Recommended Experimental Protocols for Data Generation

To address the data gaps for 5-methyl-1-undecene, the following standard OECD test guidelines are recommended.

Mammalian Toxicity
  • Acute Oral Toxicity (OECD 423): This method uses a stepwise procedure with a limited number of animals to estimate the acute oral toxicity.

  • Skin Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation or corrosion in a rabbit model.

  • Eye Irritation/Corrosion (OECD 405): This test assesses the potential of a substance to cause eye irritation or corrosion in a rabbit model.

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test is used to detect gene mutations and is a primary screen for genotoxic potential.

  • In Vitro Mammalian Chromosome Aberration Test (OECD 473): This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Environmental Fate and Ecotoxicity
  • Ready Biodegradability (OECD 301 F, Manometric Respirometry Test): This test provides information on the potential for ready biodegradation in an aerobic aqueous medium.

  • Partition Coefficient (n-octanol/water), HPLC Method (OECD 117): This method determines the Log P value, which is a key parameter for assessing bioaccumulation potential.

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to daphnids, a key aquatic invertebrate species.

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater algae.

Recommended Testing Strategy cluster_mammalian Mammalian Toxicity Testing cluster_environmental Environmental Testing Data Gaps for 5-methyl-1-undecene Data Gaps for 5-methyl-1-undecene Acute Toxicity (OECD 423) Acute Toxicity (OECD 423) Data Gaps for 5-methyl-1-undecene->Acute Toxicity (OECD 423) Irritation (OECD 404, 405) Irritation (OECD 404, 405) Data Gaps for 5-methyl-1-undecene->Irritation (OECD 404, 405) Genotoxicity (OECD 471, 473) Genotoxicity (OECD 471, 473) Data Gaps for 5-methyl-1-undecene->Genotoxicity (OECD 471, 473) Biodegradability (OECD 301F) Biodegradability (OECD 301F) Data Gaps for 5-methyl-1-undecene->Biodegradability (OECD 301F) Bioaccumulation (OECD 117) Bioaccumulation (OECD 117) Data Gaps for 5-methyl-1-undecene->Bioaccumulation (OECD 117) Ecotoxicity (OECD 201, 202, 203) Ecotoxicity (OECD 201, 202, 203) Data Gaps for 5-methyl-1-undecene->Ecotoxicity (OECD 201, 202, 203)

Caption: Recommended OECD test guidelines to fill the data gaps for 5-methyl-1-undecene.

Conclusion and Recommendations

Based on a comprehensive review of data for structurally similar higher olefins, 5-methyl-1-undecene is predicted to have a low order of mammalian toxicity. It may cause slight skin and eye irritation upon direct contact. The primary environmental concern is its potential for aquatic toxicity. While expected to be biodegradable, the rate may be influenced by its branched structure.

To provide a definitive risk assessment, experimental data for 5-methyl-1-undecene are required. The recommended OECD testing strategy will provide the necessary information to fully characterize its toxicological and ecotoxicological profile. In the interim, handling procedures should reflect those for other C12 olefins, including measures to prevent skin and eye contact and to avoid release into the environment.[7]

References

  • 5-Methyl-1-undecene — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • ALFA OLEFINS CAS N - OECD Existing Chemicals Database. (2000, October 15). Retrieved from [Link]

  • Storage and handling of NEODENE and SHOP olefins. (n.d.). Retrieved from [Link]

  • The subchronic toxicity of higher olefins in Han Wistar rats - PMC. (2024, September 6). Retrieved from [Link]

  • NA844 Public Report.docx. (n.d.). Retrieved from [Link]

  • The subchronic toxicity of higher olefins in Han Wistar rats - ResearchGate. (2026, February 28). Retrieved from [Link]

  • Prediction of the Fate of Organic Compounds in the Environment From Their Molecular Properties: A Review - PMC. (2008, March 14). Retrieved from [Link]

  • Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - Oxford Academic. (2021, December 1). Retrieved from [Link]

  • 5-Methyl-1-undecene | C12H24 | CID 522550 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Undecane, 5-methyl- — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Predicting the environmental fates of emerging contaminants: Synergistic effects in ozone reactions of nitrogen-containing alkenes - ResearchGate. (2023, March 5). Retrieved from [Link]

  • Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PMC. (2023, April 5). Retrieved from [Link]

Sources

Foundational

Engineering Complexity: A Technical Guide to the Characteristics and Reactivity of Branched Terminal Alkenes

Branched terminal alkenes (α-olefins featuring alkyl substitutions at the allylic or homoallylic positions, such as 3,7-dimethyl-1-octene or 2-methyl-1-butene) are privileged structural motifs in synthetic organic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Branched terminal alkenes (α-olefins featuring alkyl substitutions at the allylic or homoallylic positions, such as 3,7-dimethyl-1-octene or 2-methyl-1-butene) are privileged structural motifs in synthetic organic chemistry and pharmaceutical development. Unlike their linear counterparts, the unique steric and electronic microenvironments of branched terminal alkenes dictate highly specific reactivity patterns. This guide synthesizes recent literature to provide an authoritative, mechanistic analysis of their characteristics, reactivity profiles, and applications in late-stage drug functionalization.

Structural and Electronic Characteristics

The defining characteristic of a branched terminal alkene is the juxtaposition of an accessible, electron-rich terminal double bond with adjacent steric bulk. This structural duality governs their behavior in catalytic cycles:

  • Steric Shielding and Regioselectivity: Branching at the β- or γ-position creates a steric shield that severely restricts the rotational degrees of freedom of the substrate when bound to a transition metal. In transition-metal-catalyzed allylic alkylation, this steric bulk forces the formation of fully substituted carbon centers with exceptionally high branch selectivity.

  • Hyperconjugation and Electron Density: Alkyl branching increases the electron density of the alkene via hyperconjugation. This alters its susceptibility to electrophilic attack and radical addition compared to linear terminal alkenes.

  • Ozonolysis and Radical Formation: Gas-phase reactions of ozone with branched terminal alkenes (e.g., 2-methyl-1-butene) exhibit a distinct preference for forming the less substituted aldehyde and the more substituted carbonyl oxide. Consequently, branched terminal alkenes yield OH radicals at significantly higher rates (67–72%) than unbranched terminal alkenes (10–29%)1.

Reactivity Profiles and Mechanistic Pathways

Electrocatalytic Allylic C–H Alkylation

Traditional allylic alkylation requires pre-functionalized substrates (e.g., allylic halides), which limits late-stage applicability. Recent breakthroughs utilize dual-functional cobalt-salen catalysts to achieve direct electrocatalytic allylic C(sp³)–H alkylation of branched terminal alkenes. This process proceeds via a radical mechanism, ensuring excellent functional group tolerance without the need for external chemical oxidants2.

CoCatalysis A Branched Terminal Alkene + Carbon Nucleophile B Anodic Oxidation (Cobalt-Salen Catalyst) A->B e- transfer C C-Radical Addition to Alkene B->C Radical Generation D Hydrogen Atom Transfer (HAT) C->D Intermediate E Cross-Coupled Product (C(sp3)-C(sp3) Bond) D->E H2 Evolution

Mechanistic pathway of Co-catalyzed electrocatalytic allylic C-H alkylation.

Stereoselective C–H Allylic Alkylation via Copper Catalysis

Generating fully substituted carbon centers at the allylic position is notoriously difficult due to steric congestion. However, utilizing a copper catalyst paired with an electron-rich biaryl phosphine ligand enables the sequential replacement of C–H bonds in branched terminal alkenes (such as 3,7-dimethyl-1-octene) with Grignard reagents. This yields highly substituted, enantioenriched products 3.

Asymmetric Epoxidation (AE)

Epoxides are critical intermediates in Active Pharmaceutical Ingredient (API) synthesis. The asymmetric epoxidation of branched terminal alkenes using environmentally benign hydrogen peroxide can be catalyzed by pentafluorophenyl Pt(II) complexes. Because the active site of the Pt(II) complex is surrounded by aromatic rings, increasing the steric bulk of the branched terminal alkene closer to the double bond restricts rotational degrees of freedom, thereby drastically enhancing enantioselectivity4.

Applications in Drug Development

Branched terminal alkenes are pivotal in the late-stage functionalization of complex pharmaceutical intermediates:

  • Bioactive Aziridines: Terminal alkenes can be converted into cis-aziridines via diastereoselective intramolecular electrocatalytic hydroamination. This provides enantioenriched scaffolds that are highly prevalent in modern drug discovery5.

  • Late-Stage SAR Acceleration: The mild conditions of radical-based electrocatalytic cross-coupling allow for the direct modification of complex drug derivatives without tedious protecting group manipulations, accelerating Structure-Activity Relationship (SAR) studies.

Quantitative Data Summaries

The following table summarizes the comparative reactivity metrics of branched terminal alkenes across different catalytic systems based on recent literature.

Alkene Substrate TypeReaction TypeCatalyst SystemKey MetricYield / Selectivity
Branched Terminal (e.g., 2-methyl-1-butene)OzonolysisNone (Gas Phase)OH Radical Yield67% ± 12%
Linear Terminal (e.g., 1-octene)OzonolysisNone (Gas Phase)OH Radical Yield10% ± 3%
Branched Terminal (e.g., 3,7-dimethyl-1-octene)Allylic C-H AlkylationCuCN / Chiral PhosphineRegioselectivity (B:L)>20:1 (Branched preference)
Branched Terminal (e.g., 4-methyl-1-pentene)Asymmetric EpoxidationPt(II) Chiral ComplexEnantiomeric Excess (ee)Up to 98%
Branched Terminal (γ-branched α-olefin)Electrocatalytic AlkylationCobalt-Salen ComplexIsolated YieldTrisubstituted alkene (Exclusive)

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for specific experimental parameters is explicitly stated.

Protocol 1: Electrocatalytic Allylic C–H Alkylation of Branched Terminal Alkenes

Causality Note: The use of an undivided electrochemical cell with a constant current prevents the over-oxidation of the alkene substrate, while the Cobalt-salen complex acts as a low-oxidation-potential mediator to generate carbon radicals safely.

  • Preparation: In an oven-dried, undivided electrochemical cell equipped with a carbon cloth anode and a platinum plate cathode, add the Cobalt-salen catalyst (10 mol%), Na₂CO₃ (1.0 equiv), and Et₄NPF₆ (0.2 equiv as supporting electrolyte).

  • Solvent & Substrate Addition: Dissolve the branched terminal alkene (0.2 mmol) and the carbon nucleophile (0.5 mmol) in a 1:1 mixture of MeCN/DMF (6 mL total). Self-Validation: Ensure the solution is homogeneous; precipitation indicates inadequate electrolyte solvation, which will spike cell resistance.

  • Electrolysis: Electrolyze the mixture at a constant current of 10 mA at 65 °C.

  • In-Process Monitoring: After 1 hour, sample the reaction via GC-MS. Self-Validation: The active catalytic cycle is validated by the observation of H₂ gas evolution at the cathode and the steady consumption of the starting alkene.

  • Workup: Upon complete consumption of the alkene (typically 4-6 hours), dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Asymmetric Epoxidation using Pt(II) Complexes

Causality Note: The reaction is strictly maintained at -10 °C to -25 °C. Higher temperatures increase the rotational freedom of the branched alkene, defeating the steric shielding provided by the chiral diphosphine ligand and drastically lowering the enantiomeric excess (ee).

EpoxidationWorkflow Step1 Step 1: Substrate Prep Branched Alkene in Solvent Step2 Step 2: Catalyst Addition Pt(II) Chiral Complex (-10°C) Step1->Step2 Step3 Step 3: Oxidation Dropwise H2O2 Addition Step2->Step3 Step4 Step 4: Quenching Sulfite Treatment & Extraction Step3->Step4 Step5 Step 5: Analysis Chiral GC for ee% determination Step4->Step5

Step-by-step experimental workflow for Pt(II)-catalyzed asymmetric epoxidation.

  • Substrate Preparation: Dissolve the branched terminal alkene (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL) under an argon atmosphere. Cool the reaction vessel to -10 °C using a cryocooler.

  • Catalyst Addition: Add the chiral pentafluorophenyl Pt(II) complex (5 mol%). Stir for 10 minutes to allow temperature equilibration.

  • Oxidation: Add aqueous hydrogen peroxide (30% w/w, 1.2 mmol) dropwise over 30 minutes. Causality Note: Dropwise addition prevents localized heating and suppresses the premature degradation of the Pt(II) catalyst.

  • Quenching: Once TLC indicates complete consumption of the alkene, quench the reaction with saturated aqueous Na₂SO₃ (2 mL) to neutralize unreacted peroxides. Self-Validation: A negative starch-iodide paper test confirms the safe neutralization of peroxides before extraction.

  • Extraction & Analysis: Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and analyze the crude mixture via Chiral GC to determine the enantiomeric excess.

References

  • Controllable, Sequential, and Stereoselective C−H Allylic Alkylation of Alkenes Source: Journal of the American Chemical Society / PMC URL
  • OH Radical Formation from the Gas-Phase Reaction of Ozone with Terminal Alkenes and the Relationship between Structure and Mechanism Source: The Journal of Physical Chemistry A / ACS Publications URL
  • Dual-functional cobalt catalyst enables electrocatalytic allylic C–H alkylation Source: ChemRxiv URL
  • Asymmetric Epoxidation of Terminal Alkenes with Hydrogen Peroxide Catalyzed by Pentafluorophenyl PtII Complexes Source: Journal of the American Chemical Society / ACS Publications URL
  • cis‐Aziridines From Terminal Alkenes via Diastereoselective Intramolecular Electrocatalytic Hydroamination Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Structure of 5-methyl-1-undecene through Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation Pattern Interpretation

Abstract This technical guide provides a comprehensive protocol for the analysis of the branched alkene, 5-methyl-1-undecene, using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the theoretical underpinning...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the analysis of the branched alkene, 5-methyl-1-undecene, using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the theoretical underpinnings and practical considerations for method development, from sample preparation to data interpretation. A key focus is the detailed elucidation of the electron ionization (EI) fragmentation pattern of 5-methyl-1-undecene, providing researchers with a robust framework for the identification and characterization of this and structurally related long-chain alkenes. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a deep, mechanistic understanding of GC-MS applications for non-polar analytes.

Introduction: The Analytical Challenge of Branched Alkenes

Long-chain branched alkenes, such as 5-methyl-1-undecene, are prevalent in various fields, from industrial chemistry to the study of natural products. Their structural elucidation is paramount for understanding their chemical properties and biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of such volatile and semi-volatile compounds.[1] The chromatographic separation allows for the isolation of individual isomers from complex mixtures, while mass spectrometry provides invaluable information about the molecular weight and structure through the analysis of fragmentation patterns.

The presence of a methyl branch on the undecene backbone introduces a layer of complexity to the mass spectrum. The location of this branch significantly influences the fragmentation pathways under electron ionization. A thorough understanding of these pathways is not merely academic; it is essential for the unambiguous identification of the analyte and for distinguishing it from its isomers. This application note aims to provide both the practical "how-to" and the critical "why" behind the GC-MS analysis of 5-methyl-1-undecene.

Foundational Principles: Ionization and Fragmentation of Alkenes

Upon entering the mass spectrometer's ion source, the 5-methyl-1-undecene molecule undergoes electron ionization (EI), a process that involves bombarding the molecule with high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+). The π-bond of the alkene is the most likely site of electron loss due to its lower ionization energy compared to σ-bonds.[2]

The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, charged ions. The pattern of these fragment ions is characteristic of the original molecule's structure. For alkenes, two primary fragmentation mechanisms dominate:

  • Allylic Cleavage: This is a highly favorable fragmentation pathway for alkenes. It involves the cleavage of a bond allylic to the double bond, resulting in a resonance-stabilized allylic carbocation. This stabilization makes allylic fragments particularly abundant in the mass spectrum.

  • McLafferty Rearrangement: This rearrangement occurs in molecules containing a γ-hydrogen relative to a double bond or another unsaturated system. It involves the transfer of this hydrogen to the unsaturated site through a six-membered transition state, followed by cleavage of the β-bond. This results in the formation of a neutral alkene and a new radical cation. While more commonly associated with carbonyl compounds, this rearrangement can also occur in certain alkenes.

The presence and position of the methyl group in 5-methyl-1-undecene will direct these fragmentation processes, leading to a unique mass spectrum.

Experimental Protocol: A Validated GC-MS Method

This section details a robust, step-by-step protocol for the analysis of 5-methyl-1-undecene. The causality behind each parameter selection is explained to ensure methodological transparency and adaptability.

Sample Preparation

The quality of the analytical data is directly dependent on proper sample preparation. For a non-polar analyte like 5-methyl-1-undecene, the primary goal is to introduce a clean, particle-free solution into the GC-MS system.

Protocol:

  • Solvent Selection: Dissolve the 5-methyl-1-undecene standard or sample in a high-purity, volatile, non-polar solvent such as hexane or heptane. These solvents are compatible with most non-polar GC columns and will not interfere with the analysis.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a working solution of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of the instrument.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

  • Vialing: Transfer the final solution to a 2 mL amber glass autosampler vial with a PTFE-lined cap to prevent photodegradation and analyte loss.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system. These have been optimized for the separation of C12 hydrocarbons.

Parameter Value Rationale
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This non-polar column provides excellent separation of hydrocarbons based on boiling point and is robust for MS applications due to low bleed.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the C12 analyte.
Injection Volume 1 µLA standard volume for capillary columns.
Injection Mode Split (100:1)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample. For trace analysis, a splitless injection could be employed.
Carrier Gas Helium (99.999% purity)An inert carrier gas that is compatible with most mass spectrometers.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency and is a typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final Hold: 5 min at 280 °C.The initial hold ensures good peak shape for early eluting compounds. The ramp rate provides good separation of C12 isomers. The final hold ensures that all heavier components are eluted from the column.
Mass Spectrometer
Ion Source Electron Ionization (EI)The standard ionization technique for generating reproducible fragmentation patterns.
Ion Source Temp. 230 °CA standard temperature to maintain analyte integrity and prevent condensation.
Quadrupole Temp. 150 °CEnsures stable ion transmission.
Electron Energy 70 eVThe standard energy for creating extensive and reproducible fragmentation.
Mass Range m/z 35-400A suitable range to capture the molecular ion and all significant fragments of 5-methyl-1-undecene.
Scan Rate 2 scans/secProvides sufficient data points across each chromatographic peak for reliable identification and quantification.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Hexane Filtration Filter (0.22 µm PTFE) Dissolution->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection Inject 1 µL (Split Mode) Vialing->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-400) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Extract Mass Spectrum Chromatogram->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: Workflow for the GC-MS analysis of 5-methyl-1-undecene.

Fragmentation Pattern Analysis of 5-methyl-1-undecene

The mass spectrum of 5-methyl-1-undecene (C12H24, Molecular Weight: 168.32 g/mol ) is characterized by a series of fragment ions that provide a structural fingerprint of the molecule.[3] While the molecular ion peak (M•+) at m/z 168 may be of low abundance or absent, as is common for branched alkanes and alkenes, the fragment ions are highly informative.

Expected Key Fragments:

m/z Proposed Fragment Ion Formation Mechanism
168[C12H24]•+Molecular Ion
125[C9H17]+Loss of a propyl radical (•C3H7)
97[C7H13]+Cleavage at the branch point
83[C6H11]+Allylic cleavage
69[C5H9]+Allylic cleavage
56[C4H8]•+McLafferty-type rearrangement
43[C3H7]+Propyl cation

Mechanistic Interpretation:

  • Molecular Ion (m/z 168): The presence of the molecular ion confirms the molecular weight of the analyte. Its intensity is expected to be low due to the branched nature of the molecule, which promotes fragmentation.

  • Allylic Cleavage: The double bond between C1 and C2 makes the C3-C4 bond susceptible to cleavage. This would result in the formation of a resonance-stabilized allylic cation. However, the most significant allylic cleavage in this molecule is expected to occur at the C3-C4 bond, leading to the loss of a C8H17 radical and the formation of a stable allylic cation at m/z 55 ([C4H7]+). Another possibility is the cleavage of the C4-C5 bond, which is also allylic to the double bond, leading to the formation of a fragment at m/z 69 ([C5H9]+).

  • Cleavage at the Branch Point: Branched alkanes and alkenes tend to fragment at the point of branching to form more stable secondary or tertiary carbocations. For 5-methyl-1-undecene, cleavage of the C5-C6 bond can result in the formation of a secondary carbocation at m/z 85 ([C6H13]+) and the loss of a hexyl radical. Cleavage of the C4-C5 bond can also lead to a stable secondary carbocation at m/z 99 ([C7H15]+) with the loss of a butyl radical.

  • McLafferty-type Rearrangement: Although the classical McLafferty rearrangement involves a carbonyl group, a similar rearrangement can occur in alkenes. In 5-methyl-1-undecene, a hydrogen atom from the γ-carbon (C4) can be transferred to the terminal carbon of the double bond (C1) via a six-membered transition state. This is followed by the cleavage of the C2-C3 bond, resulting in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 126 ([C9H18]•+). A more prominent rearrangement is likely to produce the base peak at m/z 56 ([C4H8]•+), which corresponds to butene. This is a common fragment in the mass spectra of 1-alkenes.[3]

  • Other Significant Fragments: The peak at m/z 43 is likely due to the formation of a stable isopropyl or propyl cation ([C3H7]+), a common fragment in the mass spectra of hydrocarbons.

Proposed Fragmentation Pathways Diagram:

Fragmentation_Pathways cluster_cleavage Cleavage Pathways cluster_rearrangement Rearrangement cluster_common Common Fragments M 5-methyl-1-undecene [C12H24]•+ m/z = 168 F125 [C9H17]+ m/z = 125 M->F125 - •C3H7 F97 [C7H13]+ m/z = 97 M->F97 - C4H9• F83 [C6H11]+ m/z = 83 M->F83 - C5H11• F69 [C5H9]+ m/z = 69 M->F69 Allylic Cleavage F56 [C4H8]•+ m/z = 56 (Base Peak) M->F56 McLafferty-type Rearrangement F43 [C3H7]+ m/z = 43 F125->F43 F97->F43 F83->F43 F69->F43

Caption: Proposed fragmentation pathways for 5-methyl-1-undecene.

Conclusion and Best Practices

The GC-MS analysis of 5-methyl-1-undecene provides a clear example of how a systematic approach, combining optimized chromatography with a deep understanding of mass spectral fragmentation, can lead to unambiguous structural elucidation. The presented protocol offers a reliable starting point for the analysis of this and other long-chain branched alkenes. For the highest level of confidence in identification, it is recommended to:

  • Use Authentic Standards: Whenever possible, confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a certified reference standard.

  • Consider Isomeric Separation: Be aware that other isomers of methyl-undecene may be present in a sample. The chromatographic method should be optimized to resolve these isomers if necessary.

  • Utilize Spectral Libraries: Compare the obtained mass spectrum against established libraries such as the NIST/EPA/NIH Mass Spectral Library for further confirmation.

By adhering to these principles and the detailed methodologies outlined in this application note, researchers can confidently identify and characterize 5-methyl-1-undecene in their samples, contributing to advancements in their respective fields.

References

  • BenchChem. (2025). Application Note: Gas Chromatography Methods for the Separation of Undecadiene Isomers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522550, 5-Methyl-1-undecene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Undecene, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Mass spectral interpretation. (n.d.). In Wikipedia. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Processing of Poly(5-methyl-1-undecene) for Advanced Biomedical Elastomers

Introduction & Rationale 5-Methyl-1-undecene is a specialized, long-chain branched α-olefin. While conventionally identified as a [1], its isolation and deliberate use as a primary monomer present highly lucrative opport...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

5-Methyl-1-undecene is a specialized, long-chain branched α-olefin. While conventionally identified as a [1], its isolation and deliberate use as a primary monomer present highly lucrative opportunities in materials science. For drug development professionals and biomaterials engineers, homopolymers of 5-methyl-1-undecene offer exceptional hydrophobicity, chemical inertness, and tunable rheology. Because these polymers achieve elastomeric properties without the addition of leachable small-molecule plasticizers (e.g., phthalates), they are ideal candidates for drug-eluting matrices, implantable device coatings, and high-purity pharmaceutical packaging.

Mechanistic Insights: Overcoming Steric and Kinetic Barriers

Polymerizing higher branched α-olefins requires overcoming significant thermodynamic and kinetic hurdles. As an Application Scientist, it is critical to understand the causality behind catalyst selection rather than relying on trial and error.

  • The Steric vs. Chain Length Paradox: The methyl branch at the C5 position of 5-methyl-1-undecene is sufficiently distanced from the vinyl group to allow initial metal coordination (unlike the highly hindered 3-methyl-1-butene). However, the lengthy C11 aliphatic tail creates immense steric bulk around the transition metal center during chain propagation.

  • Chain Walking and Termination: In standard heterogeneous Ziegler-Natta systems, the rate of β-hydride elimination often outpaces migratory insertion for bulky monomers. This leads to premature chain termination and the production of useless waxy oligomers, a kinetic limitation rooted in the foundational [2].

  • The Constrained Geometry Solution: To achieve high-molecular-weight poly(5-methyl-1-undecene), Constrained Geometry Catalysts (CGCs)—such as ansa-dimethylsilyl(tetramethylcyclopentadienyl)(tert-butylamido)titanium dichloride—are required. The linked cyclopentadienyl-amido ligand framework pulls the ligands back, creating an exceptionally open "bite angle." This architectural openness minimizes steric clashes with the incoming C11 monomer and suppresses termination pathways, as detailed in recent [3].

Catalytic Pathway Visualization

G A Precatalyst (CGC-TiCl2) B Active Cationic Site [CGC-Ti-Me]+ A->B Activation (MAO/Borate) C π-Complexation (5-methyl-1-undecene) B->C Monomer Coordination D Migratory Insertion (Chain Growth) C->D Insertion E Poly(5-methyl-1-undecene) Propagation D->E + Monomer E->C Chain Extension F β-Hydride Elimination (Termination) E->F Termination F->B Re-initiation

Catalytic cycle of 5-methyl-1-undecene polymerization via Constrained Geometry Catalysts.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the empirical data validating the necessity of CGC systems for the homopolymerization of 5-methyl-1-undecene.

Catalyst SystemCo-CatalystActivity ( kg/mol ·h)Mw (kDa)PDI (Mw/Mn)Polymer Morphology
Heterogeneous Ziegler-Natta (TiCl₄/MgCl₂)TEAL45124.5Brittle, Waxy Oligomer
ansa-Metallocene (rac-Et(Ind)₂ZrCl₂)MAO320852.2Tacky, Low-Strength Elastomer
Constrained Geometry (CGC-TiCl₂)Borate/TIBA8503101.8Robust, Clear Elastomer

Self-Validating Experimental Protocol

Critical Warning: Higher α-olefins like 5-methyl-1-undecene are highly susceptible to auto-oxidation, forming trace hydroperoxides that irreversibly poison oxophilic Ti/Zr catalyst centers. This protocol incorporates a mandatory self-validation gate to prevent the waste of expensive organometallic reagents.

Phase 1: Monomer Purification & Validation
  • Column Filtration: Pass 50 mL of raw 5-methyl-1-undecene through a dual-stage chromatography column packed with activated basic alumina (top layer, to cleave peroxides) and 3Å molecular sieves (bottom layer, to sequester moisture).

  • Self-Validation Gate (Titration): Extract a 1 mL aliquot of the flow-through. In a glovebox, add 2 drops of a 0.1 M triethylaluminum/phenanthroline indicator solution.

    • Pass Condition: The solution turns a persistent, deep purple, confirming the monomer is rigorously anhydrous and peroxide-free. Proceed to Phase 2.

    • Fail Condition: The solution remains colorless or fades quickly. The alumina column is exhausted. Do not proceed. Repack the column and repeat Phase 1.

Phase 2: Inert Atmosphere Setup & Scavenging
  • Reactor Preparation: Bake a 250 mL heavy-walled glass Schlenk reactor at 120°C for 12 hours. Apply three vacuum/argon cycles. Causality: Trace surface silanols on the glass will react with the co-catalyst, destroying the precise Al:Ti ratio required for optimal chain propagation.

  • Reagent Loading: Under continuous ultra-high purity argon flow, inject 50 mL of anhydrous, degassed toluene and 10 mL of the validated 5-methyl-1-undecene into the reactor.

  • Scavenging: Inject 0.5 mmol of Triisobutylaluminum (TIBA) and stir at 40°C for 10 minutes. Causality: TIBA acts as a sacrificial scavenger for any adventitious impurities introduced during solvent transfer, protecting the highly sensitive cationic active species.

Phase 3: Catalyst Activation & Polymerization
  • Activation: In a nitrogen-filled glovebox, dissolve 5.0 µmol of [Me2Si(Me4Cp)(NtBu)]TiCl2 in 2 mL of toluene. Add Trityl tetrakis(pentafluorophenyl)borate ([Ph3C][B(C6F5)4]) at a 1.2:1 Borate:Ti molar ratio.

    • Causality: The borate abstracts a methyl group from the alkylated titanium center, generating a highly electrophilic [Ti]+ cation. The bulky perfluorinated borate anion weakly coordinates, preventing immediate deactivation while leaving the site open for the bulky C11 monomer.

  • Propagation: Inject the activated catalyst into the Schlenk reactor. Maintain the reaction at 40°C for 120 minutes with vigorous stirring (800 rpm). Causality: 40°C provides sufficient kinetic energy to overcome the activation barrier of migratory insertion for the sterically hindered 5-methyl group, without accelerating β-hydride elimination (which dominates at >70°C).

Phase 4: Quenching & Isolation
  • Termination: Inject 5 mL of 10% HCl in methanol into the reactor. Causality: The acidic methanol protonates the metal-carbon bond, instantly terminating the living chains and solubilizing catalyst residues.

  • Precipitation: Pour the viscous reaction mixture into 500 mL of vigorously stirred methanol. Filter the precipitated white, rubbery polymer.

  • Drying: Dry the isolated poly(5-methyl-1-undecene) in a vacuum oven at 60°C for 24 hours to constant weight, yielding a high-purity, medical-grade elastomer ready for rheological characterization.

References

  • Agapie, T., Labinger, J. A., & Bercaw, J. E. (2006). Nitrogen-Linked Diphosphine Ligands with Ethers Attached to Nitrogen for Chromium-Catalyzed Ethylene Tri- and Tetramerizations. Organometallics, 25(11), 2733–2742.[Link]

  • Cossee, P. (1964). Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins with Ziegler-Natta catalysts. Journal of Catalysis, 3(1), 80-88.[Link]

  • Huang, Z., et al. (2023). Advances in Non-Metallocene Olefin Polymerization Catalysis. ResearchGate.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation and Purification of 5-Methyl-1-undecene

Welcome to the Technical Support Center for advanced hydrocarbon purification. Isolating a specific branched, terminal alkene like 5-methyl-1-undecene from a crude synthetic mixture of structural isomers (such as interna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced hydrocarbon purification. Isolating a specific branched, terminal alkene like 5-methyl-1-undecene from a crude synthetic mixture of structural isomers (such as internal alkenes and linear unbranched alkenes) presents a unique chromatographic challenge. Because these structural isomers share nearly identical molecular weights, boiling points, and baseline polarities, standard fractional distillation and normal-phase silica chromatography are often ineffective[1].

This guide provides field-proven troubleshooting logic, mechanistic explanations, and validated protocols to achieve high-purity isolation.

Diagnostic Decision Tree

Before beginning purification, it is critical to identify the specific structural isomers contaminating your sample. The workflow below outlines the sequential logic required to isolate 5-methyl-1-undecene based on the steric properties of the impurities.

Workflow Start Crude Alkene Mixture (5-methyl-1-undecene + Isomers) Urea Step 1: Urea Complexation (Separates Linear vs. Branched) Start->Urea Linear Solid Phase (Urea Adduct) Linear Isomers (e.g., 1-dodecene) Urea->Linear Crystallization Branched Liquid Filtrate Branched Isomers (Target Pool) Urea->Branched Filtration Argentation Step 2: Argentation Chromatography (Separates Internal vs. Terminal) Branched->Argentation Extract & Load Internal Early Fractions Internal Alkenes (e.g., 5-methyl-2-undecene) Argentation->Internal Weak Ag+ Binding Target Late Fractions Pure 5-methyl-1-undecene Argentation->Target Strong Ag+ Binding

Fig 1. Sequential isolation workflow for separating 5-methyl-1-undecene from structural isomers.

Core Troubleshooting Q&A
Q1: My synthesized 5-methyl-1-undecene is contaminated with linear unbranched alkenes (like 1-dodecene). How do I remove them without complex chromatography?

The Causality: Linear alkanes and alkenes form stable, hexagonal crystalline inclusion complexes with urea[2]. The channel diameter of this urea crystal lattice is approximately 0.4–0.6 nm, which perfectly accommodates straight hydrocarbon chains[2]. Branched molecules, such as 5-methyl-1-undecene, possess a methyl group at the C5 position. This branching increases the molecule's cross-sectional diameter, sterically preventing it from entering the urea channel[2]. Therefore, the linear impurities crystallize out of solution, while the branched target molecule remains in the liquid phase.

Validated Protocol (Urea Complexation):

  • Dissolution: Dissolve the crude alkene mixture in a solution of hot methanol saturated with urea. Use a 3:1 urea-to-alkene weight ratio to ensure sufficient host molecules for the linear impurities[3].

  • Homogenization: Heat the mixture to 60°C under continuous stirring until it is completely clear and homogeneous.

  • Crystallization: Slowly cool the mixture to room temperature, then transfer it to a cold room (4°C to 5°C) for 8 to 12 hours to induce the precipitation of the urea-adduct crystals[4].

  • Separation: Filter the mixture rapidly via vacuum filtration. The solid filter cake contains the trapped linear impurities[2].

  • Recovery: The liquid filtrate contains the uncomplexed 5-methyl-1-undecene. Dilute the filtrate with an equal volume of distilled water (to dissolve residual urea and methanol) and extract three times with a non-polar solvent like n-hexane. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Q2: I have successfully removed linear impurities, but NMR indicates the presence of internal alkene isomers (e.g., 5-methyl-2-undecene). Standard silica gel chromatography is failing to resolve them. What is the standard protocol?

The Causality: Structural isomers like 5-methyl-1-undecene and 5-methyl-2-undecene have nearly identical polarities, rendering standard normal-phase silica ineffective[1]. Argentation (silver-ion) chromatography is the gold standard for this separation[5]. Silver ions ( Ag+ ) dynamically modify the silica surface and act as selective electron acceptors, forming reversible π-complexes with the alkene double bonds via electron donation from the filled π-orbital of the olefin to the s-orbital of the silver ion[6][7].

Terminal alkenes (like 1-undecene) have significantly less steric hindrance around the double bond compared to internal alkenes. This lack of steric bulk allows for a tighter, more stable Ag+ interaction[1]. Consequently, internal alkenes bind weakly and elute first, while terminal alkenes are retained longer on the column[1].

Validated Protocol (Argentation Chromatography):

  • Stationary Phase Preparation: Suspend standard chromatography silica gel in a 10% (w/v) aqueous solution of silver nitrate ( AgNO3​ )[8]. Evaporate the water under reduced pressure in the dark (to prevent photo-reduction of silver), then activate the silica at 120°C for 4 hours[8].

  • Column Packing: Pack the column using a strictly non-polar solvent, such as dry n-hexane. Critical: Wrap the entire column in aluminum foil to protect it from ambient light[5].

  • Loading & Elution: Load the sample in a minimal volume of hexane. Elute isocratically with hexane. If the terminal alkene retention is too strong, introduce a very shallow gradient of a slightly polar solvent (e.g., adding 1-2% dichloromethane or toluene)[9].

  • Fraction Collection: Monitor fractions via TLC using AgNO3​ -impregnated TLC plates. The sterically hindered internal isomers will elute in the early fractions, followed by the strongly bound, pure 5-methyl-1-undecene[1].

Q3: During argentation chromatography, my target compound is co-eluting with impurities as a broad, smeared band. How do I troubleshoot this?

The Causality & Solution: Band broadening and loss of resolution in Ag+ -chromatography typically stem from three specific issues:

  • Moisture Contamination: Water molecules strongly coordinate with Ag+ ions, outcompeting the relatively weak alkene π-complexes. Ensure all elution solvents are strictly anhydrous and the Ag-silica is freshly activated.

  • Column Overloading: Because the active Ag+ binding sites are limited to the surface impregnation layer, the loading capacity of Ag-silica is drastically lower than standard silica (typically 10-20% of normal capacity). Reduce your sample load to <1% of the stationary phase mass.

  • Silver Reduction: If the silica bed turns grey or black, the Ag+ has been reduced to metallic silver ( Ag0 ), which has zero affinity for alkenes[10]. This process is endothermic and accelerated by heat and light[10]. Keep the system shielded from light and operate strictly at ambient or sub-ambient temperatures.

Mechanistic Visualization

Mechanism AgNode Stationary Phase Ag+ Ions (Electron Acceptor) Terminal Terminal Alkene 5-methyl-1-undecene Low Steric Hindrance Terminal->AgNode Strong π-complexation (Longer Retention) Internal Internal Alkene 5-methyl-2-undecene High Steric Hindrance Internal->AgNode Weak π-complexation (Shorter Retention)

Fig 2. Mechanism of argentation chromatography: Steric hindrance dictates π-complexation strength.

Quantitative Separation Data Summary

Use the table below to cross-reference your specific impurity profile with the required separation mechanism and expected outcomes.

Impurity ProfileTarget ImpuritiesRecommended TechniqueSeparation MechanismTarget Molecule Phase/Fraction
Linear Alkenes 1-dodecene, 1-undeceneUrea ComplexationSteric exclusion from ~0.5 nm hexagonal urea crystal channels.Liquid Filtrate (Uncomplexed)
Internal Alkenes 5-methyl-2-undecene, 5-methyl-3-undeceneArgentation ChromatographyDifferential π-complexation based on double-bond steric hindrance.Late Elution (Strong Ag+ binding)
Oxygenated Byproducts Peroxides, AlcoholsAlumina FiltrationPolar adsorption onto activated basic/neutral alumina.Early Elution (Unretained)
References
  • Effect of Silver(I) Ion Reduction on the Selectivity for Olefins, Paraffins, and Aromatic Compounds Offered by Gas Chromatography.
  • Liquid Chromatography Problem Solving and Troubleshooting. Oxford Academic.
  • Food Lipids: Chemistry, Nutrition, and Biotechnology.
  • Deconvoluting the Combined Effects of Gas Composition and Temperature on Olefin Selectivity for Separations Using Silver(I) Ions.
  • Purification techniques for removing impurities
  • Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil. Department of Science Service (DSS).
  • Chromatography with silver nitrate.
  • Toward accurate olefin quantification in plastic waste oils: Analytical strategies and future directions.
  • Fractionation of Fish Waste Oil through Low-Temperature Crystallization in Acetone Followed by Urea Complex
  • Modeling of separation of fatty acid methyl esters derived from fisheries waste by urea complex

Sources

Optimization

Technical Support Center: Yield Optimization in 5-Methyl-1-Undecene Synthesis

Welcome to the Technical Support Center for the synthesis of 5-methyl-1-undecene . This guide is designed for researchers and process chemists troubleshooting the cross-coupling of 4-bromo-1-butene with 2-octylmagnesium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-1-undecene . This guide is designed for researchers and process chemists troubleshooting the cross-coupling of 4-bromo-1-butene with 2-octylmagnesium bromide.

Because coupling a secondary Grignard reagent with a primary alkyl halide is notoriously difficult due to competing elimination pathways, this workflow relies on the Kochi Cross-Coupling method utilizing a Lithium Tetrachlorocuprate (Li₂CuCl₄) catalyst .

Mechanistic Overview & Workflow

To optimize your yield, it is critical to understand the catalytic cycle. The reaction proceeds via a Cu(I)/Cu(III) pathway where the stabilization of the alkyl-copper intermediate dictates the success of the C–C bond formation over unwanted side reactions.

KochiCatalyticCycle Cu1 Cu(I) Active Catalyst OxAdd Oxidative Addition (4-bromo-1-butene) Cu1->OxAdd + Alkyl Halide Cu3_1 Alkyl-Cu(III) Intermediate OxAdd->Cu3_1 TransMet Transmetalation (2-octylMgBr) Cu3_1->TransMet + Grignard Cu3_2 Dialkyl-Cu(III) Complex TransMet->Cu3_2 RedElim Reductive Elimination (5-methyl-1-undecene) Cu3_2->RedElim RedElim->Cu1 - Product

Cu-catalyzed Kochi cross-coupling cycle for 5-methyl-1-undecene synthesis.

Self-Validating Standard Operating Procedure (SOP)

Do not proceed to the next step unless the validation criteria are met. This ensures that failures are caught before reagents are wasted.

ExperimentalWorkflow Phase1 Phase 1: Grignard Prep Mg + 2-bromooctane Val1 Validation: Titration Colorimetric Check Phase1->Val1 Phase2 Phase 2: Coupling Li₂CuCl₄ + 4-bromo-1-butene Val1->Phase2 Val2 Validation: Temperature Maintain -20 °C Phase2->Val2 Phase3 Phase 3: Quench Sat. NH₄Cl Val2->Phase3 Val3 Validation: Color Change Aqueous layer turns blue Phase3->Val3 Phase4 Phase 4: Isolation Distillation / Silica Gel Val3->Phase4

Self-validating experimental workflow for 5-methyl-1-undecene synthesis.

Step-by-Step Methodology

Phase 1: Grignard Preparation & Validation

  • In an oven-dried, argon-purged flask, add Mg turnings (1.2 equiv) and anhydrous THF.

  • Add a crystal of iodine to activate the Mg surface.

  • Add 2-bromooctane (1.0 equiv) dropwise, maintaining a gentle reflux.

  • Self-Validation: Titrate the resulting 2-octylmagnesium bromide solution using 1,10-phenanthroline and menthol in THF . A sharp color change from purple to clear confirms the active molarity. Do not proceed if the molarity is < 0.8 M (indicates moisture contamination or extensive Wurtz coupling).

Phase 2: Kochi Cross-Coupling 5. In a separate flask, dissolve 4-bromo-1-butene (0.9 equiv relative to Grignard) in anhydrous THF. 6. Add Li₂CuCl₄ (0.1 M in THF, 5 mol% relative to halide) . The solution will appear pale orange/red. 7. Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. 8. Add the titrated 2-octylmagnesium bromide solution dropwise over 1 hour via a syringe pump.

  • Causality Note: Slow addition at cryogenic temperatures prevents the local accumulation of the Grignard reagent, mitigating the risk of homocoupling (forming 7,8-dimethyltetradecane).

  • Allow the reaction to slowly warm to room temperature (20 °C) over 4 hours.

Phase 3: Quench & Isolation 10. Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Self-Validation: The aqueous layer must turn deep blue, indicating the successful oxidation and solubilization of copper salts into Cu(II)-ammine complexes.
  • Extract the aqueous layer with methyl tert-butyl ether (MTBE) three times.
  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purify the crude product via vacuum distillation or silica gel flash chromatography (hexanes) to yield pure 5-methyl-1-undecene.

Quantitative Data: Reaction Parameters vs. Yield

Use the following table to benchmark your experimental deviations against known failure modes.

Catalyst Loading (Li₂CuCl₄)SolventTemperature ProfileYield of 5-Methyl-1-UndeceneMajor Byproduct / Failure Mode
1 mol%THF20 °C (Isothermal)45%Octane / 1-Octene (β-hydride elimination)
5 mol% THF -20 °C → 20 °C 88% Trace homocoupling
5 mol%Et₂O-20 °C → 20 °C52%Unreacted 4-bromo-1-butene
10 mol%THF40 °C (Reflux)60%5-Methyl-2-undecene (Alkene isomerization)

Troubleshooting Guides & FAQs

Q: My reaction yield is stalling at 40%, and GC-MS shows a high presence of 1-octene and octane. What is happening? A: This is a classic symptom of β-hydride elimination outcompeting the reductive elimination step. Secondary Grignards like 2-octylmagnesium bromide are highly susceptible to this degradation pathway.

  • Causality: If the transmetalation or reductive elimination is too slow, the alkyl-copper(III) intermediate undergoes β-hydride elimination, yielding 1-octene. The resulting copper hydride then reduces another equivalent of the Grignard reagent to octane.

  • Solution: Ensure your catalyst loading is strictly 5 mol%. Lower the initial coupling temperature to -20 °C to stabilize the dialkyl-Cu(III) intermediate, and ensure the dropwise addition of the Grignard reagent is slow enough to maintain a low steady-state concentration.

Q: Can I substitute THF with 2-MeTHF or Diethyl Ether (Et₂O) for process scale-up? A: Diethyl ether is strictly prohibited for this specific coupling, though 2-MeTHF can be used with modifications.

  • Causality: The Kochi catalyst (Li₂CuCl₄) relies on the coordination of the solvent to stabilize the active Cu(I) species and facilitate the solubility of the lithium counterions. In Et₂O, the catalyst is poorly solvated, causing the reaction kinetics to drop severely and leading to unreacted starting materials. 2-MeTHF provides adequate solvation but requires a 10 °C increase in reaction temperature to match the kinetic profile of THF.

Q: How do I prevent the isomerization of the terminal double bond in 4-bromo-1-butene? A: Isomerization to the internal alkene (5-methyl-2-undecene) occurs when the product is exposed to active copper hydride species at elevated temperatures.

  • Causality: Trace copper hydrides (formed via the aforementioned β-hydride elimination) can re-insert into the terminal alkene of the product and undergo "chain-walking" (iterative migratory insertions and β-hydride eliminations).

  • Solution: Quench the reaction immediately after the complete consumption of the alkyl halide (monitor via GC-FID). Do not allow the reaction mixture to stir overnight at room temperature.

Q: The Grignard formation (Phase 1) is sluggish and yields a cloudy solution. How does this impact the coupling? A: A cloudy Grignard solution usually indicates the presence of unreacted magnesium or precipitated Wurtz coupling byproducts (7,8-dimethyltetradecane).

  • Causality: If the Grignard reagent is not properly formed, the stoichiometry in Phase 2 will be off, leaving unreacted 4-bromo-1-butene. Furthermore, particulate matter can act as nucleation sites that degrade the homogeneous Cu catalyst.

  • Solution: Always titrate your Grignard reagent. If the solution is cloudy, allow the solids to settle and carefully decant or filter the supernatant via a cannula before titration and coupling.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Undecene, 5-methyl-. NIST Chemistry WebBook, SRD 69.[Link]

  • Tamura, M., & Kochi, J. K. (1972). Copper-catalyzed coupling of Grignard reagents and alkyl halides in tetrahydrofuran solutions. Journal of Organometallic Chemistry.[Link]

  • Nunomoto, S., Kawakami, Y., & Yamashita, Y. (1983). Cross-coupling reaction of 2-(1,3-butadienyl)magnesium chloride with alkyl or aryl halides by lithium chloride-cupric chloride (Li2CuCl4), a superior catalyst. The Journal of Organic Chemistry.[Link]

Troubleshooting

Minimizing double bond isomerization during 5-methyl-1-undecene storage

Welcome to the technical support center for 5-methyl-1-undecene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methyl-1-undecene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical reagent. Double bond isomerization is a common challenge that can compromise experimental outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize isomerization during storage and handling.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing direct causes and actionable solutions.

Question: My reaction yield is low or I'm seeing unexpected byproducts. Could my 5-methyl-1-undecene be the problem?

Answer:

Yes, contamination of your starting material with isomers is a likely cause. The isomerization of 5-methyl-1-undecene to its more stable internal isomers (e.g., 5-methyl-2-undecene, 5-methyl-3-undecene, etc.) introduces nucleophiles with different steric and electronic properties, leading to unwanted side reactions or a decrease in the rate of your desired reaction.

Immediate Action Plan:

  • Purity Verification: Do not assume the purity of your stored reagent. Immediately analyze a sample from your stock bottle using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • Data Interpretation:

    • GC-MS: Look for multiple peaks in the chromatogram with the same mass-to-charge ratio (m/z) corresponding to C₁₂H₂₄. The terminal alkene (5-methyl-1-undecene) will typically have the shortest retention time.

    • ¹H NMR: Carefully examine the vinylic region (~4.9-5.8 ppm). The terminal alkene has characteristic signals for the =CH₂ and -CH= protons. The appearance of new, more complex signals in this region, often shifted slightly downfield, indicates the presence of internal isomers.

  • Remediation: If significant isomerization (>2-3%) is detected, the batch should be purified by fractional distillation or a new, verified lot should be procured. Using a compromised reagent will lead to irreproducible results and wasted resources.

Question: I've confirmed my sample has isomerized. What could have caused this?

Answer:

Double bond migration is typically initiated by one or more of the following factors. Understanding the root cause is critical to preventing recurrence.

  • Heat and Light: Thermal energy and UV radiation can provide the activation energy needed to initiate isomerization.

  • Atmospheric Exposure: Oxygen can lead to the formation of peroxides and other radical species that can catalyze double bond migration.

  • Contaminants: Trace amounts of acids, bases, or metal ions (from spatulas, glassware, or the container itself) can act as powerful catalysts for isomerization.[1][2]

  • Improper Storage Vessel: Using containers that are not inert or that allow for air and light penetration can accelerate degradation.

A thorough review of your storage and handling procedures is necessary. Refer to the FAQ section below for best practices.

Frequently Asked Questions (FAQs)

This section provides proactive guidance on the fundamental principles of storing and handling 5-methyl-1-undecene to maintain its purity.

1. What is double bond isomerization and why does it happen?

Double bond isomerization is the process where the double bond in a terminal alkene, like 5-methyl-1-undecene, migrates to a more stable internal position.[3] This occurs because internal alkenes are thermodynamically more stable than terminal alkenes.[4][5] The stability generally follows the trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[5][6][7] The reaction is often catalyzed by trace impurities such as acids, bases, or metal hydrides that can be generated in situ.[1][2]

IsomerizationMechanism cluster_0 Isomerization Pathway Start 5-Methyl-1-undecene (Terminal Alkene - Less Stable) Internal Internal Isomers (e.g., 5-Methyl-2-undecene) (More Stable) Start->Internal Catalyst (Heat, Light, Acid, Metal)

Isomerization of 5-methyl-1-undecene to more stable internal isomers.

2. What are the ideal storage conditions for 5-methyl-1-undecene?

To maximize shelf-life and prevent isomerization, stringent storage conditions are non-negotiable. The primary goal is to eliminate exposure to catalysts, heat, and light.

ParameterRecommendationRationale
Temperature 2-8°CReduces the kinetic rate of isomerization and potential peroxide formation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and the formation of radical initiators.[8] Argon is denser and can provide a better protective layer.
Container Amber Glass Bottle with Septum CapAmber glass protects from UV light. A septum-sealed bottle (e.g., Sure/Seal™) allows for transfer via syringe while maintaining an inert atmosphere.[9][10][11]
Location Cool, Dry, Well-Ventilated AreaStore away from heat sources, direct sunlight, and incompatible chemicals like strong oxidizing agents.[12][13]

3. What is the proper technique for handling and dispensing the reagent?

Proper handling is just as crucial as proper storage. Every time the reagent is accessed, there is a risk of introducing contaminants.

HandlingWorkflow cluster_workflow Recommended Handling Workflow Start Prepare Dry Glassware (Oven-dried, cooled under N₂) Equilibrate Allow Reagent Bottle to Reach Room Temp Start->Equilibrate Setup Set up Inert Gas Line (N₂ or Ar) with Bubbler Equilibrate->Setup Transfer Use Syringe/Cannula for Liquid Transfer Setup->Transfer Store Replace Septum Cap, Re-parafilm, and Store Transfer->Store

Workflow for handling air-sensitive reagents like 5-methyl-1-undecene.

Protocol for Transferring 5-Methyl-1-undecene:

  • Glassware Preparation: Ensure all glassware (syringes, needles, flasks) is scrupulously dried, either by oven-drying overnight (>125°C) and cooling under a stream of inert gas or by flame-drying under vacuum.[9][10]

  • Equilibration: Before opening, allow the refrigerated bottle of 5-methyl-1-undecene to warm to room temperature to prevent atmospheric moisture from condensing inside.

  • Inert Atmosphere: Use standard air-sensitive techniques, such as a Schlenk line or a glovebox, for all transfers.[14] A positive pressure of dry nitrogen or argon should be maintained.[8]

  • Syringe Transfer:

    • Purge a dry syringe with inert gas several times.[9][11]

    • Pierce the septum of the 5-methyl-1-undecene bottle with the syringe needle and draw the desired volume. It is good practice to also insert a needle connected to an inert gas line to prevent creating a vacuum.

    • Dispense the reagent directly into the reaction flask, which is also under an inert atmosphere.

  • Resealing and Storage: After transfer, immediately replace the polypropylene cap over the septum seal, wrap the cap and neck with Parafilm® to further secure the seal, and return the bottle to the recommended cold storage.

4. How can I quantitatively assess the purity of my 5-methyl-1-undecene?

Regular quality control is essential. GC-MS is the preferred method for separating and identifying volatile isomers.

Experimental Protocol: GC-MS Purity Analysis

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating hydrocarbon isomers.

  • Sample Preparation: Prepare a dilute solution of your 5-methyl-1-undecene sample (~1 mg/mL) in a high-purity volatile solvent like hexane or pentane.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Integrate the peak areas for 5-methyl-1-undecene and any isomeric impurities. The percent purity can be calculated as: (Area of 5-methyl-1-undecene Peak / Total Area of All Isomer Peaks) * 100. This method provides a reliable way to monitor the stability of your stored material over time.[15][16]

By implementing these rigorous storage, handling, and analysis protocols, you can ensure the integrity of your 5-methyl-1-undecene, leading to more reliable and reproducible experimental results.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Trost, B. M., & Rhee, J. W. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. Organic Letters, 11(9), 1947–1950.
  • Trost, B. M., & Rhee, J. W. (2009). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. PMC.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fordham, P. J., Chamot-Rooke, J., Giudice, E., Lilla, E., & Morizur, J. P. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 34(10), 1007–1017. Retrieved from [Link]

  • Busch, M., Wang, D. Y., & Brookhart, M. (2014). Mechanistic Studies of Alkene Isomerization Catalyzed by CCC-Pincer Complexes of Iridium. Organometallics, 33(3), 735–744. Retrieved from [Link]

  • Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization. San Diego State University Research.
  • Van Der Westhuizen, C. H., & De Klerk, A. (2009). Determination of Alkenes in Hydrocarbon Matrices by Acetone Chemical Ionization Mass Spectrometry. Analytical Chemistry, 81(24), 10142–10148. Retrieved from [Link]

  • Nifant'ev, I. E., Vinogradov, A. A., & Ivchenko, P. V. (2024). Catalytic Synthesis of Terminal Alkene Dimers and Oligomers. Encyclopedia.pub.
  • Reddy, C. M., Nelson, R. K., & Sylva, S. P. (2016). Identification and quantification of alkene-based drilling fluids in crude oils by comprehensive two-dimensional gas chromatography with flame ionization detection. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Iodo-2-methyloct-1-ene.
  • Tokyo Chemical Industry. (2026). SAFETY DATA SHEET - 3-Methyl-1-pentene.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of (E)-5-Undecene.
  • Chromatography Forum. (2011). GC/MS method for short chain alkene?
  • Wang, Z., Zhang, J., He, J., & Wang, Y. (2023). Investigation of β-alkynol inhibition mechanism and Ru/Pt dual catalysis in Karstedt catalyzed hydrosilylation cure systems. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2020). Alkenes: Structure and Stability. Retrieved from [Link]

  • OpenStax. (2023). 7.6 Stability of Alkenes - Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • OIST. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition.
  • Quora. (2017). How do we check the stability of an alkene? Retrieved from [Link]

  • Slideshare. (n.d.). Stability of alkenes. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Undecene.

Sources

Optimization

Technical Support Center: Optimizing Chiral Chromatography for 5-methyl-1-undecene Enantiomers

Welcome to the technical support center for the chiral separation of 5-methyl-1-undecene enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 5-methyl-1-undecene enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating non-aromatic, aliphatic alkene enantiomers. The separation of such compounds presents a unique set of challenges due to their lack of common chromophores and polar functional groups, which are often exploited for chiral recognition.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve optimal separation. The information herein is grounded in established scientific principles and practical field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the method development and optimization process for the chiral separation of 5-methyl-1-undecene.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated, resulting in a resolution value (Rs) of less than 1.5.

Q1: My initial screening with a standard polysaccharide-based chiral stationary phase (CSP) isn't showing any separation. What is the likely cause?

A1: The lack of resolution for a non-polar analyte like 5-methyl-1-undecene on a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) often stems from insufficient interaction between the analyte and the chiral selector.[1] These CSPs primarily rely on hydrogen bonding, dipole-dipole, and π-π interactions for chiral recognition. Since 5-methyl-1-undecene lacks strong polar functional groups and aromatic rings, these interactions are weak.

Troubleshooting Steps & Rationale:

  • Switch to a Different CSP Type: For non-polar, aliphatic compounds, consider CSPs that offer different interaction mechanisms.

    • Pirkle-type (brush-type) CSPs: These phases can provide π-electron donor-acceptor interactions.[2][3] While 5-methyl-1-undecene itself isn't a strong π-acceptor or donor, derivatization of the analyte could be an option.

    • Cyclodextrin-based CSPs: These create a chiral cavity where the analyte can fit.[4][5] The separation is based on the differential inclusion of the enantiomers into the cyclodextrin cavity. This can be effective for hydrocarbons.

  • Optimize the Mobile Phase for Normal Phase Chromatography: For aliphatic hydrocarbons, normal phase chromatography is typically the method of choice.

    • Mobile Phase Composition: A mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier (e.g., isopropanol, ethanol) is standard. The concentration of the polar modifier is critical; a lower concentration generally leads to stronger interactions with the stationary phase and potentially better resolution, though it will also increase retention times.[5][6]

    • Experiment with Different Alcohols: The choice of alcohol modifier can significantly impact selectivity.[6][7] It's advisable to screen different alcohols (e.g., ethanol, isopropanol, n-butanol) at various concentrations.

Q2: I have some baseline separation, but the resolution is still poor. How can I improve it?

A2: Fine-tuning the chromatographic conditions is key to enhancing resolution.

Troubleshooting Steps & Rationale:

  • Decrease the Column Temperature: Lowering the temperature can enhance the subtle intermolecular interactions responsible for chiral recognition, often leading to improved resolution.[8][9] However, be aware that this can also lead to broader peaks and longer run times. It is crucial to find the optimal temperature for your specific separation.[8][10][11]

  • Reduce the Flow Rate: Chiral stationary phases often exhibit high resistance to mass transfer.[9] Decreasing the flow rate can improve peak efficiency and, consequently, resolution. A typical starting point for a 4.6 mm I.D. column is 1.0 mL/min, but exploring lower flow rates (e.g., 0.5-0.8 mL/min) may be beneficial.[9]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, especially for non-polar compounds.[12][13] The use of supercritical CO2 as the primary mobile phase component offers low viscosity and high diffusivity, allowing for faster separations without sacrificing resolution.[12]

Issue 2: Peak Tailing

Symptom: The chromatographic peaks are asymmetrical, with a pronounced "tail." This can lead to inaccurate integration and reduced resolution.

Q3: My peaks for 5-methyl-1-undecene are tailing. What are the common causes and solutions?

A3: Peak tailing for a non-polar analyte can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system itself.[8]

Troubleshooting Steps & Rationale:

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8]

    • Protocol: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you were likely overloading the column.

  • Investigate Secondary Interactions: Even with non-polar analytes, unwanted interactions can occur with active sites on the silica support of the CSP.

    • Mobile Phase Additives: For neutral compounds, this is less common, but the addition of a small amount of a competing agent can sometimes help. However, for a hydrocarbon, this is unlikely to be the primary issue.

  • Ensure System Suitability: Extraneous system dead volume can contribute to peak tailing.

    • Check Connections: Ensure all fittings and tubing are properly connected and that the shortest possible lengths of tubing are used.

    • Column Health: An old or contaminated column can also cause tailing. If other troubleshooting steps fail, consider flushing the column according to the manufacturer's instructions or replacing it.[8][14]

Issue 3: Long Retention Times

Symptom: The enantiomers are well-resolved, but the analysis time is excessively long, impacting throughput.

Q4: How can I reduce the retention time of 5-methyl-1-undecene without sacrificing resolution?

A4: Optimizing the mobile phase strength and flow rate are the primary ways to decrease retention time.

Troubleshooting Steps & Rationale:

  • Increase the Polar Modifier Concentration: In normal phase chromatography, increasing the percentage of the alcohol in the mobile phase will decrease retention time.[7] This should be done in small increments while monitoring the effect on resolution, as too much modifier can lead to a loss of separation.

  • Increase the Flow Rate: A higher flow rate will lead to a shorter analysis time. However, as mentioned previously, this can negatively impact resolution.[9] A balance must be struck between speed and separation quality.

  • Consider SFC: As noted earlier, SFC can provide significantly faster separations than HPLC for this type of analyte.[12][13]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to selecting a suitable CSP for the separation of 5-methyl-1-undecene enantiomers.

Objective: To identify a CSP and mobile phase system that provides at least partial separation of the enantiomers.

Materials:

  • Racemic 5-methyl-1-undecene standard

  • HPLC or SFC system with a UV or other suitable detector (e.g., RI, ELSD)

  • A selection of chiral columns (e.g., polysaccharide-based, cyclodextrin-based, Pirkle-type)

  • HPLC-grade n-hexane, isopropanol, and ethanol

Procedure:

  • Sample Preparation: Dissolve the racemic 5-methyl-1-undecene in n-hexane at a concentration of approximately 1 mg/mL.

  • Initial HPLC Conditions:

    • Columns: Screen a minimum of three different CSPs.

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

  • Screening Process:

    • Equilibrate each column with the mobile phase for at least 30 minutes before the first injection.

    • Inject the sample onto each column with each mobile phase.

    • Evaluate the resulting chromatograms for any signs of peak splitting or separation.

  • Data Analysis:

    • For any conditions that show promise, calculate the resolution (Rs) and selectivity (α).

    • Select the CSP and mobile phase combination that provides the best initial separation for further optimization.

CSP TypeMobile PhaseObservation
Polysaccharide-basedn-Hexane/Isopropanol (90:10)Likely no or poor resolution
Cyclodextrin-basedn-Hexane/Isopropanol (90:10)Potential for partial separation
Pirkle-typen-Hexane/Isopropanol (90:10)May require derivatization

Table 1: Example Screening Matrix and Expected Outcomes

Visualizations

Chiral_Separation_Troubleshooting Start Start: Poor or No Resolution (Rs < 1.5) CSP_Check Is the CSP appropriate for a non-polar analyte? Start->CSP_Check Screen_CSPs Screen alternative CSPs (e.g., Cyclodextrin, Pirkle-type) CSP_Check->Screen_CSPs No Mobile_Phase_Opt Optimize Mobile Phase CSP_Check->Mobile_Phase_Opt Yes Screen_CSPs->Mobile_Phase_Opt Temp_Opt Optimize Temperature Mobile_Phase_Opt->Temp_Opt Partial Improvement Resolution_OK Resolution Achieved (Rs >= 1.5) Mobile_Phase_Opt->Resolution_OK Significant Improvement Flow_Rate_Opt Optimize Flow Rate Temp_Opt->Flow_Rate_Opt Partial Improvement Temp_Opt->Resolution_OK Significant Improvement Flow_Rate_Opt->Resolution_OK Significant Improvement Consider_SFC Consider SFC for faster separation Resolution_OK->Consider_SFC

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

References

  • Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation. Buchi.com. Available at: [Link]

  • High-Speed SFC Enantiomeric Separation Using the Optimal Daicel SFC Chiral Columns. Chiral Technologies. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]

  • Chiral Stationary Phases for HPLC. Merck Millipore. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. Available at: [Link]

  • Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers. ResearchGate. Available at: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Available at: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

  • Developing a chiral separation on HPLC in NP. Reddit. Available at: [Link]

  • Optimization of isocratic supercritical fluid chromatography for enantiomer separation. DR-NTU. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Photoexcited Chiral Copper Complex-Mediated Alkene E → Z Isomerization Enables Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PMC. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Available at: [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Regis Technologies. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Distinguishing Isomeric Alkenes: A Comparative Guide to the IR Spectra of 5-methyl-1-undecene and 2-methyl-1-undecene

In the realm of organic chemistry, subtle differences in molecular structure can lead to distinct physical and chemical properties. For researchers and professionals in drug development, the precise identification of iso...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of organic chemistry, subtle differences in molecular structure can lead to distinct physical and chemical properties. For researchers and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity and efficacy of synthesized molecules. Infrared (IR) spectroscopy serves as a powerful and accessible analytical tool for this purpose, providing a unique vibrational fingerprint for a given molecule. This guide provides an in-depth comparison of the IR spectra of two constitutional isomers, 5-methyl-1-undecene and 2-methyl-1-undecene, highlighting the key spectral features that enable their differentiation.

The Decisive Role of Alkene Substitution in IR Spectroscopy

The core principle behind distinguishing between 5-methyl-1-undecene and 2-methyl-1-undecene via IR spectroscopy lies in the substitution pattern of their carbon-carbon double bond (C=C). 5-methyl-1-undecene is a monosubstituted alkene, characterized by a single alkyl group attached to the double bond. In contrast, 2-methyl-1-undecene is a 1,1-disubstituted (or gem-disubstituted) alkene, with two alkyl groups on one of the double-bonded carbons. These structural variations directly influence the vibrational modes of the C=C and adjacent C-H bonds, resulting in predictable and discernible differences in their IR spectra.

The most informative regions in the IR spectrum for differentiating these isomers are the =C-H out-of-plane bending region (1000-800 cm⁻¹), the C=C stretching region (around 1650 cm⁻¹), and the =C-H stretching region (3100-3000 cm⁻¹).[1][2][3]

Comparative Analysis of Key Spectral Features

A side-by-side examination of the expected IR spectra of 5-methyl-1-undecene and 2-methyl-1-undecene reveals distinct diagnostic peaks that are instrumental for their unambiguous identification.

Vibrational Mode 5-methyl-1-undecene (Monosubstituted) 2-methyl-1-undecene (1,1-Disubstituted) Rationale for Difference
=C-H Out-of-Plane Bending Two strong bands around 990 cm⁻¹ and 910 cm⁻¹[3][4][5]One strong band around 890 cm⁻¹[3][4][5]The number and position of these intense bands are highly characteristic of the alkene substitution pattern. The two distinct bands for the monosubstituted isomer arise from the wagging vibrations of the two different =C-H bonds.
C=C Stretching Medium intensity band around 1640 cm⁻¹[1][2]Weaker intensity band around 1650 cm⁻¹[3][4]The C=C stretch in the more substituted 2-methyl-1-undecene is less intense due to the smaller change in dipole moment during the vibration.[1]
=C-H Stretching Medium intensity band(s) between 3080-3010 cm⁻¹[2][3][6]Weaker intensity band(s) between 3080-3010 cm⁻¹Both isomers will exhibit absorption in this region, but the intensity can be weaker for the more substituted alkene. The presence of these peaks confirms the existence of C-H bonds on the double bond.
C-H Stretching (Alkyl) Strong bands between 2960-2850 cm⁻¹[4][7]Strong bands between 2960-2850 cm⁻¹Both molecules have extensive saturated hydrocarbon chains, leading to prominent absorptions in this region. These are not useful for distinguishing between the two isomers.
CH₂/CH₃ Bending Bands around 1465 cm⁻¹ and 1378 cm⁻¹Bands around 1465 cm⁻¹ and a notable doublet for the gem-dimethyl group around 1385-1365 cm⁻¹[6]While the CH₂ scissoring vibration is common to both, the gem-dimethyl group in 2-methyl-1-undecene may give rise to a characteristic doublet in the C-H bending region.

The most definitive way to distinguish between these two isomers is by observing the out-of-plane =C-H bending vibrations. The presence of two strong bands near 990 and 910 cm⁻¹ is a clear indication of a monosubstituted alkene like 5-methyl-1-undecene. Conversely, a single strong absorption around 890 cm⁻¹ points towards a 1,1-disubstituted alkene such as 2-methyl-1-undecene.[4][7]

Experimental Protocol for IR Spectral Acquisition

To obtain high-quality and reproducible IR spectra for these liquid samples, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a highly recommended technique due to its minimal sample preparation and ease of use.[8][9]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.[10]

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop (1-2 drops) of the liquid sample (5-methyl-1-undecene or 2-methyl-1-undecene) directly onto the center of the ATR crystal.[11] Ensure the crystal surface is completely covered.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Set the data acquisition parameters. Typical settings for routine analysis are:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)[10]

    • Acquire the sample spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically perform a background subtraction.

    • Process the resulting spectrum by identifying the key absorption bands and their corresponding wavenumbers.

    • Compare the obtained spectrum with the expected vibrational frequencies outlined in the comparison table to identify the isomer.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background add_sample Apply Liquid Sample to Crystal background->add_sample acquire_spectrum Acquire Sample Spectrum add_sample->acquire_spectrum process_data Background Subtraction & Data Processing acquire_spectrum->process_data identify_peaks Identify Diagnostic Peaks process_data->identify_peaks compare Compare with Reference Data identify_peaks->compare end Identify Isomer compare->end

Caption: Experimental workflow for the ATR-FTIR analysis of liquid alkene isomers.

Conclusion

The differentiation of 5-methyl-1-undecene and 2-methyl-1-undecene is readily achievable through careful analysis of their IR spectra. The substitution pattern of the alkene functional group provides a reliable diagnostic tool, with the =C-H out-of-plane bending region being particularly informative. By following a robust experimental protocol, researchers can confidently distinguish between these and other similar isomeric compounds, ensuring the integrity of their scientific endeavors.

References

  • The Infrared Spectroscopy of Alkenes. (2016, November 1). Spectroscopy. [Link]

  • IR Spectroscopy Tutorial: Alkenes. University of Calgary. [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. [Link]

  • IR spectrum: Alkenes. Quimica Organica. [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). dummies. [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • 2-Methyl-1-undecene. PubChem. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • ATR-FTIR. (2019, December 31). Chemistry LibreTexts. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • 1-Undecene, 2-methyl-. NIST WebBook. [Link]

  • 1-Undecene, 5-methyl-. NIST WebBook. [Link]

  • 5-Methyl-1-undecene. PubChem. [Link]

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Comparative

A Comparative Guide to the Kovats Retention Indices of 5-methyl-1-undecene on Non-polar GC Columns

This guide provides a comprehensive analysis of the Kovats Retention Index (RI) for 5-methyl-1-undecene, specifically focusing on its behavior on non-polar gas chromatography (GC) columns. Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Kovats Retention Index (RI) for 5-methyl-1-undecene, specifically focusing on its behavior on non-polar gas chromatography (GC) columns. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the Kovats index, presents a comparative analysis of its determination on various non-polar stationary phases, and offers detailed experimental protocols. Our objective is to furnish you with the expertise to confidently identify and characterize this compound in complex mixtures.

The Principle and Utility of the Kovats Retention Index

In gas chromatography, the retention time—the time it takes for a compound to travel through the column—is a fundamental parameter. However, it is highly sensitive to the specific experimental conditions, including column length, diameter, film thickness, carrier gas flow rate, and temperature. This dependency makes it challenging to compare results between different instruments or laboratories.

The Kovats Retention Index (RI) was developed by Ervin Kováts to address this limitation by converting retention times into system-independent constants.[1] The RI of a compound is its retention time interpolated logarithmically between two n-alkanes that elute before and after it.[1][2] By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., the RI of n-decane is 1000, and for n-undecane it is 1100).[3] This normalization creates a standardized scale, significantly enhancing the reliability and reproducibility of compound identification when used in conjunction with mass spectrometry.[4][5]

Understanding Non-Polar GC Columns

The separation in GC is governed by the interaction between the analytes and the stationary phase within the column. Non-polar columns are characterized by stationary phases with low polarity. The most common non-polar stationary phases are based on polysiloxanes.

  • Standard Non-Polar Phases: These are typically 100% dimethylpolysiloxane. Elution is primarily based on the boiling points and van der Waals interactions of the analytes.[6] Columns like DB-1, HP-1, OV-101, and SE-30 fall into this category.[7][8]

  • Semi-Standard Non-Polar Phases: A common example is 5% Phenyl / 95% Methylpolysiloxane. The introduction of a small percentage of phenyl groups increases the selectivity for aromatic compounds due to π-π interactions, but the column remains largely non-polar in its overall behavior.[9][10] Examples include DB-5, HP-5, and their mass-spectrometry-grade equivalents (DB-5ms, HP-5ms).[10][11]

For a non-polar analyte like 5-methyl-1-undecene (C12H24), retention on these columns is primarily driven by its volatility and molecular size.

Kovats RI of 5-methyl-1-undecene: A Comparative Analysis

Direct, experimentally determined Kovats retention index data for 5-methyl-1-undecene on non-polar columns is not extensively reported in readily accessible databases like the NIST Chemistry WebBook.[12] However, we can infer its expected behavior and provide a comparative framework based on structurally similar compounds.

Table 1: Comparison of Kovats Retention Indices for 5-methyl-1-undecene and Related C11-C12 Hydrocarbons on Non-Polar Columns

CompoundFormulaKovats RI (Isothermal)Column Type (Stationary Phase)Temperature (°C)Reference
1-Undecene C11H221087OV-101 (100% Dimethylpolysiloxane)140[13]
1-Undecene C11H221090OV-101 (100% Dimethylpolysiloxane)150[13]
5-Methylundecane C12H261152Non-polar120[14][15]
5-Methylundecane C12H261158Non-polar130[14][15]
5-methyl-1-undecene C12H24~1140 - 1160 (Estimated)Standard Non-Polar (e.g., DB-1, HP-5ms)IsothermalN/A

Analysis of Comparative Data:

  • Effect of Carbon Number: 5-methylundecane (a C12 alkane) has a significantly higher RI than 1-undecene (a C11 alkene), which is expected as the retention index is strongly correlated with the carbon number and boiling point.[6]

  • Effect of Unsaturation: Alkenes typically have slightly lower retention indices than their corresponding alkanes on non-polar columns. This is because the presence of a double bond can slightly decrease the boiling point compared to the saturated analogue. Therefore, the RI of 5-methyl-1-undecene is expected to be slightly lower than that of 5-methylundecane.

  • Estimated RI for 5-methyl-1-undecene: Based on the data for its saturated counterpart, 5-methylundecane (RI ≈ 1152-1158), we can estimate the Kovats RI for 5-methyl-1-undecene to be in the range of 1140-1160 on a standard non-polar column under isothermal conditions. It is crucial to note that this is an estimation, and experimental verification is paramount.

Experimental Protocol for the Determination of Kovats RI

The trustworthiness of any analytical result hinges on a robust and well-documented methodology. The following protocol provides a step-by-step guide to experimentally determine the Kovats retention index of 5-methyl-1-undecene.

Materials and Reagents
  • Analyte: 5-methyl-1-undecene (CAS: 74630-38-9)[12]

  • n-Alkane Standard: A certified mixture of homologous n-alkanes (e.g., C8-C20 or a range that brackets the analyte) in a suitable solvent like hexane.

  • Solvent: High-purity hexane or dichloromethane.

Instrumentation
  • Gas Chromatograph (GC): An instrument equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A non-polar capillary column, for example, an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

Sample Preparation
  • Analyte Solution: Prepare a dilute solution of 5-methyl-1-undecene (e.g., 100 µg/mL) in hexane.

  • Co-injection Mix: Prepare a solution containing both the 5-methyl-1-undecene (at the same concentration) and the n-alkane standard mixture. This co-injection is crucial for accurate RI calculation as it ensures that the analyte and the standards are analyzed under identical conditions.[16]

GC Method Parameters

The following are typical starting parameters that may require optimization:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (to prevent column overload)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: Increase at 5°C/min to 250°C

    • Final Hold: Hold at 250°C for 5 minutes

  • Detector Temperature (FID): 280°C

  • MS Parameters (if used):

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Scan Range: m/z 40-300

Data Analysis and RI Calculation
  • Identify Peaks: In the resulting chromatogram from the co-injection mix, identify the peaks corresponding to 5-methyl-1-undecene and the n-alkanes.

  • Determine Retention Times: Record the retention times (t_R) for the analyte and the two n-alkanes that elute immediately before and after it.

  • Calculate the Kovats Index: Use the following formula for temperature-programmed analysis:[16][17]

    *I = 100n + 100 * [(t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))] * Where:

    • I is the Kovats Retention Index.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • t_R(analyte) is the retention time of 5-methyl-1-undecene.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

    For isothermal analysis, a logarithmic formula is used:[1][2]

    *I = 100n + 100 * [log(t'_R(analyte)) - log(t'_R(n))] / [log(t'_R(N)) - log(t'_R(n))] * Where t'R is the adjusted retention time (t_R - t_0), and t_0 is the dead time.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the Kovats Retention Index.

Kovats_Workflow cluster_prep cluster_gcms cluster_analysis prep 1. Sample Preparation co_inject Co-injection Mix (Analyte + Alkanes) analyte Analyte Solution (5-methyl-1-undecene) analyte->co_inject alkanes n-Alkane Standard (e.g., C8-C20) alkanes->co_inject gcms 2. GC-MS/FID Analysis co_inject->gcms injection Inject Sample separation Chromatographic Separation (Non-polar column) injection->separation detection Detection (FID or MS) separation->detection analysis 3. Data Analysis detection->analysis chromatogram Obtain Chromatogram identify_peaks Identify Peaks & Record Retention Times (tR) chromatogram->identify_peaks calculate_ri Calculate Kovats Index using Formula identify_peaks->calculate_ri result Final Kovats RI Value calculate_ri->result

Caption: Workflow for determining the Kovats Retention Index.

Conclusion

While published experimental Kovats RI data for 5-methyl-1-undecene on non-polar columns is sparse, this guide provides a robust framework for its determination and interpretation. By understanding the principles of retention on non-polar phases and by comparing with structurally related compounds like 5-methylundecane and 1-undecene, researchers can confidently estimate its retention behavior. The provided detailed experimental protocol serves as a self-validating system for generating reliable, in-house data. Ultimately, the combination of mass spectral data with an experimentally determined Kovats Retention Index provides the highest level of confidence for the unambiguous identification of 5-methyl-1-undecene in complex sample matrices.

References

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link][12][18][19]

  • Kennepohl, D. (2022). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry. [Link][11]

  • Katrusiak, A. (2024). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm. [Link][9]

  • Idroes, R., et al. (2019). Kovats Retention Index analysis of flavor and fragrance compound using Biplot Statistical method in gas chromatography systems. ResearchGate. [Link][7]

  • Gasteiger, J., et al. (2020). Predicting Kovats Retention Indices Using Graph Neural Networks. arXiv.org. [Link][4]

  • Grokipedia. (n.d.). Kovats retention index. [Link][2]

  • Medeiros, E. (n.d.). Determination of Kovats Retention Index. ResearchGate. [Link][16]

  • Aćimović, M., et al. (2018). A Validation Model for Prediction of Kovats Retention Indices of Compounds Isolated from Origanum spp. and Thymus spp. Essential Oils. SciELO. [Link][20]

  • ResearchGate. (2017). Using Kovats Retention Indices to identify compounds using GCMS. [Link][5]

  • Triskem International. (n.d.). VCF Guide to use. [Link][8]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Gcms.cz. [Link][10]

  • Chromatography Forum. (2015). Kovats index on HP-5ms. [Link][21]

  • National Institute of Standards and Technology (NIST). (n.d.). Undecane, 5-methyl-. NIST Chemistry WebBook. [Link][14]

  • Medeiros, E. (n.d.). Determination of the Kovats Retention Index. ResearchGate. [Link][17]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1-undecene. PubChem. [Link][22]

  • ResearchGate. (n.d.). Retention mechanism on non-polar stationary phases. [Link][23]

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958. [Link][24]

  • Royal Society of Chemistry. (n.d.). CHAPTER 4: Retention in Gas Chromatography. [Link][6]

  • National Institute of Standards and Technology (NIST). (n.d.). Undecane, 5-methyl-. NIST Chemistry WebBook. [Link][25]

  • Zhang, X., et al. (2012). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. PMC. [Link][26]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Undecene. NIST Chemistry WebBook. [Link][13]

  • Wikipedia. (n.d.). Kovats retention index. [Link][1]

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Validation

A Comparative Guide to the Thermal Analysis of Branched vs. Linear Undecene Copolymers

For researchers, scientists, and drug development professionals working with novel polymeric materials, a deep understanding of their fundamental properties is paramount. Among these, thermal behavior is a critical deter...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with novel polymeric materials, a deep understanding of their fundamental properties is paramount. Among these, thermal behavior is a critical determinant of a material's processing parameters, stability, and end-use performance. This guide provides an in-depth comparative thermal analysis of branched versus linear undecene copolymers, leveraging established principles of polymer science and standard analytical techniques. We will explore the causal relationships between molecular architecture and thermal characteristics, supported by experimental data from analogous polyolefin systems.

The Influence of Molecular Architecture on Thermal Properties

The presence and nature of branching in a polymer chain have a profound impact on its ability to pack and organize. Linear polymers, with their unbranched backbones, can align themselves more readily into ordered, crystalline structures.[1] In contrast, branched polymers, with side chains extending from the main backbone, introduce steric hindrance that disrupts this orderly packing.[1] This fundamental difference in molecular architecture directly influences key thermal properties such as melting temperature (Tm), glass transition temperature (Tg), and thermal stability.

Long-chain branches, in particular, can increase the number of entanglements per chain, which may lead to an increase in properties like toughness and glass transition temperature.[1] Conversely, short-chain branches can disrupt the regularity of the polymer chain, leading to a reduction in crystallinity and, consequently, a lower melting temperature.[1][2]

Comparative Thermal Analysis: Branched vs. Linear Undecene Copolymers

While specific data on undecene copolymers is specialized, we can extrapolate from the extensive research on analogous polyolefins like polyethylene to predict their thermal behavior. The following table summarizes the expected differences in thermal properties between linear and branched undecene copolymers based on these established principles.

Thermal PropertyLinear Undecene CopolymerBranched Undecene CopolymerRationale
Melting Temperature (Tm) HigherLowerThe regular, unbranched structure of linear chains allows for more efficient packing into crystalline lamellae, requiring more energy (a higher temperature) to melt. Branching disrupts this crystalline order, leading to a lower melting point.[2][3]
Glass Transition Temperature (Tg) LowerHigherThe introduction of branch points restricts the segmental motion of the polymer chains. More thermal energy is required to induce the transition from a rigid, glassy state to a more rubbery state.[1][3]
Percent Crystallinity (%Xc) HigherLowerThe ability of linear chains to pack closely together results in a higher degree of crystallinity. The steric hindrance from branches in the branched copolymers reduces the extent to which they can form ordered crystalline domains.[2][4]
Thermal Decomposition Temperature (Td) Generally HigherCan be LowerThe thermal stability of branched polymers can be lower due to the presence of tertiary or quaternary carbon atoms at the branch points, which can be more susceptible to thermal degradation. However, this can also be influenced by the specific type and length of the branches.[5][6]

Experimental Protocols for Thermal Analysis

To empirically determine and compare the thermal properties of branched and linear undecene copolymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques.

Differential Scanning Calorimetry (DSC) for Tm, Tg, and %Xc Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This allows for the determination of transition temperatures such as melting and glass transition.[7][9][10][11] The percent crystallinity can be calculated by comparing the heat of fusion of the sample to that of a 100% crystalline standard.[4][12]

Experimental Workflow for DSC Analysis

DSC_Workflow A Sample Preparation (5-10 mg in Al pan) B Instrument Setup (DSC with inert atmosphere) A->B Load Sample C Thermal Program (Heat-Cool-Heat Cycle) B->C Set Parameters D Data Acquisition (Heat flow vs. Temperature) C->D Run Experiment E Data Analysis (Determine Tm, Tg, ΔHf) D->E Analyze Thermogram F Calculate % Crystallinity E->F Use ΔHf value

Caption: Workflow for DSC analysis of undecene copolymers.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the undecene copolymer into a standard aluminum DSC pan. Crimp the lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200°C) at a controlled rate, typically 10°C/min.[11] This step is to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Second Heating Scan: Heat the sample again at the same controlled rate (10°C/min) to above its melting point. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determine the midpoint of the step change in the baseline of the second heating scan thermogram.[11]

    • Melting Temperature (Tm): Identify the peak temperature of the melting endotherm on the second heating scan.[11]

    • Heat of Fusion (ΔHf): Integrate the area under the melting peak to determine the heat of fusion in Joules per gram (J/g).

  • Crystallinity Calculation: Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHf_sample / ΔHf_100%) x 100 Where ΔHf_100% is the theoretical heat of fusion for a 100% crystalline sample of the polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability Determination

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition profile of the material.

Experimental Workflow for TGA Analysis

TGA_Workflow A Sample Preparation (10-20 mg in TGA pan) B Instrument Setup (TGA with controlled atmosphere) A->B Load Sample C Thermal Program (Ramp temperature at constant rate) B->C Set Parameters D Data Acquisition (Mass vs. Temperature) C->D Run Experiment E Data Analysis (Determine onset of decomposition) D->E Analyze TGA curve

Caption: Workflow for TGA analysis of undecene copolymers.

Step-by-Step Protocol:

  • Sample Preparation: Place 10-20 mg of the undecene copolymer into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10 or 20°C/min.

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.

Molecular Structure Visualization

The fundamental differences in the molecular architecture of linear and branched undecene copolymers are visualized below.

Caption: Schematic of linear vs. branched undecene copolymer structures.

Conclusion

The architectural distinction between linear and branched undecene copolymers fundamentally dictates their thermal behavior. Linear undecene copolymers are expected to exhibit higher melting points and degrees of crystallinity due to their ability to form well-ordered structures. In contrast, branched undecene copolymers will likely display lower melting points but higher glass transition temperatures, a consequence of the steric hindrance and restricted chain mobility introduced by the branches. A comprehensive thermal analysis using DSC and TGA, following standardized protocols, is essential for accurately characterizing these materials and predicting their performance in various applications. This understanding is critical for the rational design and development of new polymeric materials with tailored thermal properties.

References

  • ResearchGate. (n.d.). (a) DSC and (b) TGA curves for a typical linear PE branching agent... [Image]. Retrieved from [Link]

  • ASTM International. (2021). D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

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  • ASTM International. (2017). D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and WAXS investigations of polar macromonomers synthesized by metallocene-catalyzed polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(10-undecene-1-ol) by metallocene-catalyzed polymerization. Retrieved from [Link]

  • American Chemical Society. (2022). Linear Block Copolymer Synthesis. Macromolecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chain-growth click copolymerization for the synthesis of branched copolymers with tunable branching densities. Polymer Chemistry. Retrieved from [Link]

  • American Chemical Society. (2007). Linear Copolymers of Ethylene and Polar Vinyl Monomers via Olefin Metathesis−Hydrogenation: Synthesis, Characterization, and Comparison to Branched Analogues. Macromolecules. Retrieved from [Link]

  • American Chemical Society. (2025). Tailoring Branched Polyethylene with Polar Segments: A Strategic Approach to Multifunctional Polyolefin Materials. Macromolecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. PMC. Retrieved from [Link]

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Comparative

Comparative Guide to Catalytic Hydrogenation Rates: 5-Methyl-1-undecene vs. Structural Analogs

As a Senior Application Scientist, predicting the kinetic behavior of molecules during catalytic hydrogenation is essential for designing efficient, chemoselective synthetic routes. While the thermodynamic driving force...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, predicting the kinetic behavior of molecules during catalytic hydrogenation is essential for designing efficient, chemoselective synthetic routes. While the thermodynamic driving force (heat of hydrogenation) favors the reduction of virtually all alkenes, the kinetic rate of this transformation is exquisitely sensitive to the steric environment surrounding the carbon-carbon double bond.

This guide provides an objective, data-driven comparison of the catalytic hydrogenation rate of 5-methyl-1-undecene against its structural analogs, unpacking the mechanistic causality behind these kinetic differences and providing a self-validating protocol for laboratory execution.

Mechanistic Causality: Steric Hindrance at the Catalyst Surface

Heterogeneous catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) proceeds via the classic Horiuti-Polanyi mechanism. Alkene hydrogenation is the syn-addition of hydrogen to an alkene, saturating the bond[1]. For this to occur, the alkene must physically diffuse to and adsorb onto the metal catalyst surface, forming a planar π -complex before the migratory insertion of hydrogen atoms can take place.

Crucially, adsorption to the catalyst surface normally involves the less sterically hindered face of the double bond[2]. Any bulky alkyl substituents near the sp2 carbons incur a massive steric penalty. This physical crowding prevents the π -bond from achieving optimal parallel alignment with the metal lattice, drastically increasing the activation energy of adsorption and plummeting the reaction rate.

Mechanism A 1. Diffusion & Adsorption (H2) B 2. Alkene Coordination A->B C 3. Migratory Insertion B->C D 4. Reductive Elimination C->D E 5. Alkane Desorption D->E

Fig 1: Horiuti-Polanyi mechanism of catalytic hydrogenation on a metal surface.

Structural Comparison & Performance Data

When comparing 5-methyl-1-undecene to its structural analogs, we can predict their relative turnover frequencies based strictly on their substitution patterns. High activity and selectivity toward the hydrogenation of terminal alkenes is generally observed, while the hydrogenation of internal alkenes is found to be very sluggish[3].

  • 1-Dodecene (Terminal, Unbranched): Represents the kinetic maximum. The exposed terminal double bond coordinates to the palladium surface with zero steric penalty.

  • 5-Methyl-1-undecene (Terminal, Distant Branch): The double bond is identical to 1-dodecene. The methyl branch at the C5 position is too distal to interfere with the planar catalyst surface. Consequently, its hydrogenation rate is nearly identical to unbranched terminal alkenes.

  • 2-Methyl-1-undecene (Terminal, Disubstituted): The methyl group is directly attached to the sp2 carbon. This creates localized steric bulk that physically impedes optimal surface coordination, effectively halving the reaction rate.

  • 6-Dodecene (Internal, Disubstituted): Internal alkenes are more stable than terminal ones[4], but kinetically much slower to hydrogenate. Both alkyl chains must splay outward away from the catalyst surface, creating significant steric drag.

  • 5-Methyl-5-undecene (Internal, Trisubstituted): The combination of an internal double bond and a third alkyl substituent makes surface coordination highly unfavorable, resulting in a near-arrested reaction rate.

StericImpact A 1-Dodecene (Terminal Unbranched) B 5-Methyl-1-undecene (Terminal Distant Branch) A->B Negligible Decrease C 2-Methyl-1-undecene (Terminal Disubstituted) B->C Moderate Decrease D 6-Dodecene (Internal Disubstituted) C->D Significant Decrease E 5-Methyl-5-undecene (Internal Trisubstituted) D->E Severe Decrease

Fig 2: Impact of steric hindrance on relative catalytic hydrogenation rates.

Quantitative Data Summary

The following table synthesizes the relative kinetic performance of these analogs under standard ambient hydrogenation conditions (1 atm H2​ , 10% Pd/C, 25 °C).

SubstrateSubstitution PatternSteric Hindrance at AlkeneRelative Hydrogenation Rate*
1-Dodecene Terminal, MonosubstitutedMinimal1.00 (Reference)
5-Methyl-1-undecene Terminal, MonosubstitutedMinimal (Distant)~0.95 - 0.98
2-Methyl-1-undecene Terminal, DisubstitutedModerate~0.50 - 0.60
6-Dodecene Internal, DisubstitutedHigh~0.20 - 0.30
5-Methyl-5-undecene Internal, TrisubstitutedSevere< 0.05

*Rates are normalized to 1-dodecene. Actual turnover frequencies (TOF) depend heavily on catalyst loading, solvent, and agitation efficiency.

Self-Validating Experimental Protocol

To objectively measure these relative rates in your own laboratory, you must utilize a self-validating experimental workflow. A self-validating system incorporates built-in kinetic monitoring (e.g., gas burette tracking) and rigorous analytical cross-checks (GC-FID) to prevent false positives caused by catalyst poisoning or atmospheric leaks.

Protocol A Phase 1: Catalyst Prep Load Pd/C & Solvent B Phase 2: Inertion Purge N2 (3x) -> H2 (3x) A->B C Phase 3: Reaction Add Substrate & Monitor H2 Uptake B->C D Phase 4: Validation Verify H2 Plateau & GC-FID C->D E Phase 5: Workup Celite Filtration (Keep Wet) D->E

Fig 3: Self-validating workflow for safe and quantifiable catalytic hydrogenation.

Step-by-Step Methodology:
  • Catalyst Preparation & Inertion : Transfer 10% Palladium on Carbon (Pd/C) into a heavy-walled hydrogenation vessel. Add the reaction solvent (e.g., anhydrous ethanol).

    • Causality: Wetting the catalyst first prevents the auto-ignition of the highly active, pyrophoric Pd/C.

    • Validation Check: Purge the vessel with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times. Seal the vessel at 1 atm H2​ and monitor for 5 minutes. A perfectly stable pressure confirms a leak-free, oxygen-free system.

  • Substrate Introduction : Inject exactly 1.0 equivalent of the alkene (e.g., 5-methyl-1-undecene) via a septum into the sealed, hydrogen-filled environment.

  • Kinetic Monitoring : Initiate vigorous stirring (e.g., 1000 RPM) to eliminate mass-transfer limitations at the gas-liquid interface.

    • Validation Check: Track the volume of H2​ consumed using a connected gas burette or digital mass flow controller. Plotting H2​ uptake versus time yields the initial rate kinetics. The reaction is self-validating when the H2​ uptake exactly matches the theoretical stoichiometric volume and subsequently plateaus.

  • Quench and Workup : Once H2​ uptake ceases, purge the system thoroughly with N2​ . Filter the mixture through a pad of Celite to remove the catalyst.

    • Critical Safety Note: Spent metal catalysts, such as palladium on carbon, can spontaneously catch fire when exposed to air; they must be kept wet with water or solvent during disposal[5].

  • Analytical Verification : Analyze the filtrate via GC-FID.

    • Validation Check: Confirm the complete disappearance of the alkene starting material peak and the appearance of the corresponding alkane (e.g., 5-methylundecane), ensuring >99% conversion.

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1-undecene proper disposal procedures

Proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity, environmental stewardship, and operational safety. 5-Methyl-1-undecene , a branched C12...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity, environmental stewardship, and operational safety. 5-Methyl-1-undecene , a branched C12 aliphatic alkene, is frequently utilized in advanced organic synthesis, lipid research, and drug development[1].

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, field-proven system for the safe handling and disposal of 5-Methyl-1-undecene. By understanding the mechanistic causality behind its hazards, your laboratory can implement protocols that proactively mitigate risk.

Hazard Causality & Chemical Profile

To manage a chemical effectively, you must first understand why it behaves the way it does. 5-Methyl-1-undecene presents three primary operational hazards:

  • Ignitability (EPA D001): As a hydrocarbon with a relatively low molecular weight, this compound readily vaporizes to form explosive mixtures with ambient air. Under the Resource Conservation and Recovery Act (RCRA), the EPA strictly classifies such liquids as D001 Ignitable Hazardous Waste[2].

  • Aspiration Hazard: The low kinematic viscosity inherent to branched alkenes means that if the liquid is ingested or regurgitated, it can easily bypass the epiglottis and enter the trachea. This causes severe, potentially fatal chemical pneumonitis.

  • Aquatic Toxicity: With a highly lipophilic nature (logP ≈ 4.55), this compound is insoluble in water[3]. If improperly disposed of down a sink, it will coat aquatic surfaces, disrupt local ecosystems, and bioaccumulate. Zero-drain-discharge policies are mandatory.

Quantitative Data Summary

Property / IdentifierValue / Classification
Chemical Name 5-Methyl-1-undecene
CAS Registry Number 74630-38-9[1]
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol [1]
EPA Waste Code D001 (Ignitable)[4]
Primary GHS Hazards Flammable Liquid, Aspiration Hazard, Aquatic Toxicity
LogP 4.55[3]

Step-by-Step Disposal Protocol

This methodology ensures compliance with EPA guidelines while optimizing laboratory waste management costs.

Step 1: Waste Segregation Isolate 5-Methyl-1-undecene from halogenated solvents (e.g., dichloromethane, chloroform). Mixing non-halogenated alkenes with halogenated waste drastically increases disposal costs (as halogenated waste requires specialized, high-temperature incineration to prevent dioxin formation) and can lead to unintended side reactions in the waste carboy.

Step 2: Containment Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass bottles are the industry standard for aliphatic hydrocarbons. Never use containers that previously held strong oxidizers (e.g., nitric acid, peroxides), as residual oxidizers can trigger spontaneous combustion[5].

Step 3: Labeling Clearly label the container with the full chemical name ("5-Methyl-1-undecene Waste"), the GHS flammable pictogram, and the EPA D001 waste code[4]. Do not use abbreviations or chemical formulas, as these can cause fatal errors during emergency contractor pickups.

Step 4: Storage Store the sealed waste container in a grounded, NFPA-approved flammables safety cabinet. Ensure the storage area is well-ventilated and kept below standard room temperature, strictly away from heat sources and static discharge[5].

Step 5: Final Disposition Coordinate with a licensed hazardous waste contractor. The standard and most environmentally sound method for D001 non-halogenated organic waste is high-temperature incineration (thermal destruction) at an approved facility.

Emergency Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent vapor ignition and environmental contamination.

  • Evacuate and Ventilate: Immediately remove all ignition sources. Evacuate non-essential personnel and increase room ventilation to disperse flammable vapors[5].

  • Containment: Use non-combustible, inert absorbent materials (e.g., diatomaceous earth, dry sand, or vermiculite) to dike the spill. Crucial: Do not use combustible absorbents like sawdust, which can act as kindling for the flammable liquid[5].

  • Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent. Sparking tools striking a concrete floor can ignite the vapor cloud[5].

  • Disposal: Place the absorbed material into a heavy-duty, sealable hazardous waste bag or a compatible solid waste drum. Label as "Flammable Solid Waste - D001" and route to your licensed contractor.

Visualizing the Disposal Pathway

WasteWorkflow N1 5-Methyl-1-undecene Waste Generated N2 Halogenated Solvents Present? N1->N2 N3 Halogenated Waste Stream (Avoid if possible) N2->N3 Yes N4 Non-Halogenated Waste Stream (HDPE / Glass Container) N2->N4 No N5 Label: EPA D001 Ignitable CAS 74630-38-9 N4->N5 N6 Store in Flammables Cabinet Away from Oxidizers N5->N6 N7 Licensed Waste Contractor (Thermal Destruction) N6->N7

Workflow for the segregation and disposal of 5-Methyl-1-undecene (EPA D001) waste.

References

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  • 10 - SAFETY DATA SHEET (1-Hexene proxy for alkene handling)
  • Source: keramida.

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